molecular formula C7H5FN2O B1321970 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL CAS No. 651744-21-7

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL

Cat. No.: B1321970
CAS No.: 651744-21-7
M. Wt: 152.13 g/mol
InChI Key: GBGMQCVLBKJRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is a useful research compound. Its molecular formula is C7H5FN2O and its molecular weight is 152.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMQCVLBKJRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted 7-Azaindoles: A Focus on 4-Fluoro and 5-Hydroxy Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4-fluoro-5-hydroxy-7-azaindole is limited in publicly available literature. This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological relevance of closely related 4-fluoro-7-azaindole and 5-hydroxy-7-azaindole derivatives to serve as a valuable resource for researchers in the field.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the indole ring while offering modulated physicochemical properties such as improved solubility and metabolic stability.[1] The introduction of substituents, particularly fluorine and hydroxyl groups, can further influence the molecule's electronic and steric properties, impacting its biological activity and pharmacokinetic profile. This technical guide consolidates available data on key physicochemical parameters, outlines general synthetic approaches, and provides a framework for understanding the structure-property relationships of these important heterocyclic compounds.

Physicochemical Properties

The physicochemical properties of 7-azaindole derivatives are crucial for their behavior in biological systems. The introduction of a fluorine atom at the 4-position and a hydroxyl group at the 5-position is expected to significantly alter properties such as acidity, lipophilicity, and melting point. Below is a summary of available data for the parent 4-fluoro- and 5-hydroxy-7-azaindole compounds.

Table 1: Physicochemical Data of 4-Fluoro-7-Azaindole and 5-Hydroxy-7-Azaindole

Property4-Fluoro-7-azaindole5-Hydroxy-7-azaindoleNotes
Molecular Formula C₇H₅FN₂[2]C₇H₆N₂O[3]
Molecular Weight 136.13 g/mol [4]134.14 g/mol [3]
Melting Point 111-112 °C[2]Not availableData for the unsubstituted 7-azaindole is 105-107 °C.[5]
pKa Not directly availableNot directly availableThe pKa of 7-azaindole is reported as 3.67, indicating it is the most acidic among the azaindole isomers.[6] Substitution will alter this value.
LogP (calculated) 1.4[4]Not availableThe LogP of the parent 7-azaindole is a key parameter for drug design.[1]
Appearance Off-white solid[7]White powder[8]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol, THF.Not directly availableAzaindoles generally show improved aqueous solubility compared to their indole counterparts.[9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 7-azaindole derivatives. The following are reported ¹H NMR spectral data for 4-fluoro-7-azaindole and 4-hydroxy-7-azaindole, which can serve as a reference for the characterization of 4-fluoro-5-hydroxy-7-azaindole.

¹H NMR of 4-Fluoro-7-azaindole (in CDCl₃, 400MHz):

  • δ 10.52 (brs, 1H)

  • δ 8.30-8.25 (m, 1H)

  • δ 7.32-7.30 (m, 1H)

  • δ 6.81 (dd, 1H)

  • δ 6.59 (s, 1H)[7]

¹H NMR of 4-Hydroxy-7-azaindole:

  • A publicly available ¹H NMR spectrum for 4-hydroxy-7-azaindole can be found in the literature, which is crucial for structural verification.[10]

Experimental Protocols: Synthesis of Substituted 7-Azaindoles

The synthesis of functionalized 7-azaindoles can be achieved through various organic reactions. Below are generalized protocols for the preparation of 4-substituted 7-azaindoles, which could be adapted for the synthesis of 4-fluoro-5-hydroxy-7-azaindole.

General Protocol for the Synthesis of 4-Halogenated-7-Azaindole:

This method involves the N-oxidation of 7-azaindole followed by halogenation.

  • N-Oxidation: 7-azaindole is dissolved in an organic solvent (e.g., THF, ethylene glycol monomethyl ether). Hydrogen peroxide is added, and the reaction is stirred at a controlled temperature (e.g., 5-15 °C) for 2-5 hours to yield N-oxide-7-azaindole.[11]

  • Halogenation: The N-oxide-7-azaindole is then treated with a phosphorus oxyhalide (e.g., POCl₃, POBr₃) in a solvent like acetonitrile, with a catalyst such as diisopropylethylamine, to introduce the halogen at the 4-position.[11]

General Protocol for Palladium-Catalyzed Cross-Coupling Reactions:

4-halo-7-azaindoles serve as versatile intermediates for introducing various substituents via palladium-catalyzed cross-coupling reactions.

  • A mixture of the 4-halo-7-azaindole, a suitable palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₂CO₃) is prepared in an appropriate solvent (e.g., dioxane).[12]

  • The desired coupling partner (e.g., an aniline for C-N coupling or a phenol for C-O coupling) is added to the mixture.[12]

  • The reaction is heated under an inert atmosphere until completion.

  • The product is then isolated and purified using standard techniques such as column chromatography.

The following diagram illustrates a generalized synthetic workflow for the functionalization of the 7-azaindole scaffold.

G General Synthesis of Substituted 7-Azaindoles Start 7-Azaindole N_Oxide N-Oxide-7-Azaindole Start->N_Oxide H₂O₂ Halo_Azaindole 4-Halo-7-Azaindole N_Oxide->Halo_Azaindole POX₃ Substituted_Azaindole 4-Substituted-7-Azaindole Halo_Azaindole->Substituted_Azaindole Pd-Catalyzed Cross-Coupling

Caption: General synthetic pathway for 4-substituted 7-azaindoles.

Potential Signaling Pathways and Biological Relevance

Derivatives of 7-azaindole are known to be biologically active and have been investigated as inhibitors of various protein kinases.[1] The 7-azaindole core can act as a hinge-binding motif, forming hydrogen bonds with the protein backbone, similar to the adenine in ATP.[6] The substituents on the azaindole ring play a crucial role in determining the selectivity and potency of these inhibitors.

The introduction of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of metabolism. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target protein.

The logical relationship for the role of substituted 7-azaindoles as kinase inhibitors can be visualized as follows:

G Role of 7-Azaindoles as Kinase Inhibitors Azaindole 7-Azaindole Scaffold Hinge Kinase Hinge Region Azaindole->Hinge H-Bonding ATP ATP Binding Site Azaindole->ATP Competitive Binding Hinge->ATP Binds Inhibition Kinase Inhibition ATP->Inhibition Blocks

Caption: Interaction of 7-azaindole with a kinase active site.

This technical guide provides a foundational understanding of the physicochemical properties and synthetic strategies for 4-fluoro- and 5-hydroxy-substituted 7-azaindoles. While direct data for 4-fluoro-5-hydroxy-7-azaindole remains scarce, the information presented herein on analogous compounds offers valuable insights for researchers engaged in the design and development of novel 7-azaindole-based therapeutic agents. Further experimental investigation is warranted to fully characterize this specific compound and elucidate its potential in drug discovery.

References

The Ascendant Role of Fluorinated 7-Azaindole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated 7-azaindole derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. The unique physicochemical properties imparted by fluorine, combined with the privileged structural attributes of the 7-azaindole core, have yielded potent and selective modulators of various biological targets. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity: A Dominant Therapeutic Application

Fluorinated 7-azaindole derivatives have emerged as particularly potent anticancer agents, primarily through their action as kinase inhibitors and cytotoxic agents. The 7-azaindole moiety serves as a bioisostere for indole, adept at forming crucial hydrogen bond interactions within the ATP-binding sites of numerous protein kinases.[1] The addition of fluorine can enhance binding affinity, metabolic stability, and cell permeability.[2][3]

Kinase Inhibition

A significant number of fluorinated 7-azaindole derivatives have been developed as inhibitors of various protein kinases implicated in cancer progression.[4][5] These compounds often exhibit high potency and selectivity.

Table 1: Kinase Inhibitory Activity of Fluorinated 7-Azaindole Derivatives

Compound ClassTarget Kinase(s)Key DerivativesIC50 ValuesReference
7-Azaindole Derivatives with Benzocycloalkanone MotifsCDK9/CyclinT, Haspin8g, 8h, 8i, 8l8l (Haspin): 14 nM[6]
7-Azaindole Scaffold DerivativesPI3KγB130.5 nM[7]
5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol] (7-AID)DDX37-AIDHela: 16.96 µM/ml, MCF-7: 14.12 µM/ml, MDA MB-231: 12.69 µM/ml[8]
5-fluoro-7-azaindole derivativesCDK1, CDK2, CDK934dCDK1: 240 nM, CDK2: 1600 nM, CDK9: 31 nM[4]
N-nitrobenzenesulfonyl-4-azaindolesc-Met62, 6362: 70 nM, 63: 20 nM[4]
4-(2-Fluoro-4-nitrophenoxy)-7-azaindole derivativesc-Met68, 692 nM (both)[4]
Topoisomerase I Inhibition and Cytotoxicity

Fluorinated 7-azaindenoisoquinolines, which are structurally related to 7-azaindoles, have been identified as potent cytotoxic anticancer agents that function by inhibiting Topoisomerase I (Top1).[9] These compounds represent a promising alternative to nitro-containing inhibitors, which can have genotoxic liabilities.

Table 2: Cytotoxicity of Fluorinated 7-Azaindenoisoquinolines

CompoundMean-Graph Midpoint (MGM) GI50Topoisomerase I Inhibitory Activity
16b 0.063 µMGood (+++)
17b 0.033 µMModerate (++)
16d Not specifiedExcellent (++++)

Activity score: ++++ (most active) to + (weakly active)[9]

Antimicrobial Activity

While the primary focus has been on anticancer applications, several 7-azaindole derivatives, including fluorinated analogs, have demonstrated notable antimicrobial properties.[10][11]

A series of 7-fluoro-3-aminosteroids were synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria.[12] Compound 25 from this series exhibited the highest antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Escherichia coli.[12]

Applications in Neurodegenerative Diseases

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds attractive candidates for treating central nervous system disorders.[3][13][14] While specific data on fluorinated 7-azaindole derivatives in neurodegenerative disease models is emerging, the scaffold is being explored. For instance, the 7-azaindole derivative URMC-099 has shown neuroprotective and anti-neuroinflammatory properties by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2).[5]

Experimental Protocols

Synthesis of Fluorinated 7-Azaindoles

The synthesis of fluorinated azaindoles can be challenging, often involving selective aromatic fluorination. Common methods include the Balz-Schiemann reaction or electrophilic fluorination.[2]

General Workflow for Synthesis:

G Start Starting Material (e.g., Substituted Pyridine) Step1 Introduction of Amino Group Start->Step1 Step2 Diazotization Step1->Step2 Step3 Balz-Schiemann Reaction (Fluorination) Step2->Step3 Step4 Pyrrole Ring Formation Step3->Step4 End Fluorinated 7-Azaindole Step4->End G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Fluorinated 7-Azaindole) Incubation Incubate Components (Kinase, Substrate, ATP, Compound) Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Substrate (e.g., Peptide) Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Quench Stop Reaction Incubation->Quench Measure Measure Phosphorylation (e.g., Radioactivity, Fluorescence) Quench->Measure IC50 Calculate IC50 Value Measure->IC50 G Seed Seed Cancer Cells in 96-well plate Treat Treat cells with varying concentrations of compound Seed->Treat Incubate1 Incubate for 24-72h Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate for 2-4h AddMTT->Incubate2 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate2->AddSolvent MeasureAbs Measure Absorbance at ~570 nm AddSolvent->MeasureAbs Calculate Calculate Cell Viability and IC50 MeasureAbs->Calculate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Fluorinated 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition

References

The Advent and Ascendance of 4-Fluoro-7-Azaindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bioisostere of the endogenous indole nucleus, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a "privileged structure."[2] Within this important class of heterocycles, the introduction of a fluorine atom at the 4-position has given rise to 4-fluoro-7-azaindole, a building block that has been instrumental in the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 4-fluoro-7-azaindole compounds, with a particular focus on their role as kinase inhibitors.

Discovery and Historical Perspective

The first synthesis of 4-fluoro-7-azaindole (also known as 4-fluoro-1H-pyrrolo[2,3-b]pyridine) was reported in 2003 by researchers at Bristol-Myers Squibb.[3][4] This seminal work described two distinct synthetic routes to this previously unprecedented compound, unlocking its potential for use in drug discovery programs.[3] Prior to this, the regioselective functionalization of the 7-azaindole pyridine ring was a significant synthetic challenge.[3] The development of scalable routes to 4-fluoro-7-azaindole was a critical step that enabled its incorporation into a wide array of biologically active molecules.

The strategic placement of the fluorine atom at the 4-position offers several advantages in drug design. It can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and serve as a handle for further synthetic elaboration.[5] These favorable properties have led to the widespread use of the 4-fluoro-7-azaindole scaffold, most notably in the design of kinase inhibitors.[1]

Key Applications in Drug Discovery

The 7-azaindole core is a well-established pharmacophore for kinase inhibition, mimicking the adenine portion of ATP to form key hydrogen bonds with the kinase hinge region.[6] The addition of the 4-fluoro substituent has been shown to be particularly advantageous in this context.

One of the most prominent examples of a drug molecule containing a 7-azaindole core is Vemurafenib (PLX4032) , a potent inhibitor of the BRAF V600E mutant kinase, which is approved for the treatment of metastatic melanoma.[6][7] While Vemurafenib itself does not contain the 4-fluoro substitution, its discovery and development paved the way for extensive exploration of substituted 7-azaindoles, including 4-fluoro derivatives, as kinase inhibitors.[6]

Subsequent research has demonstrated the utility of the 4-fluoro-7-azaindole scaffold in targeting other kinases, such as phosphoinositide 3-kinases (PI3Ks), which are crucial nodes in cell signaling pathways frequently dysregulated in cancer.[8]

Quantitative Biological Data

The following tables summarize key quantitative data for representative 4-fluoro-7-azaindole derivatives, highlighting their potency as kinase inhibitors.

Table 1: In Vitro Potency of 4-Fluoro-7-Azaindole Derivatives as PI3Kγ Inhibitors [8]

Compound IDStructurePI3Kγ IC50 (nM)
12 7-azaindole core with a 4-pyridyl substituent at C37
13 7-azaindole core with a 3-pyridyl substituent at C37
14 7-azaindole core with a 2-pyridyl substituent at C333

Table 2: Cellular Activity of 4-Fluoro-7-Azaindole Derivatives [8]

Compound IDTHP-1 Cellular IC50 (µM)
12 0.4
13 0.4
14 3.5

Experimental Protocols

This section details the pioneering synthetic methodologies for 4-fluoro-7-azaindole as described in the literature.

Protocol 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine via Balz-Schiemann Reaction[3]

This route leverages a modified Balz-Schiemann reaction for the regioselective fluorination of the 7-azaindole core.

Step 1: Nitration of 1H-pyrrolo[2,3-b]pyridine N-oxide To a solution of 1H-pyrrolo[2,3-b]pyridine N-oxide in concentrated sulfuric acid, fuming nitric acid is added dropwise at low temperature. The reaction mixture is stirred and then poured onto ice, followed by neutralization to precipitate the 4-nitro-1H-pyrrolo[2,3-b]pyridine N-oxide.

Step 2: Reduction of the Nitro Group The 4-nitro derivative is reduced to 4-amino-1H-pyrrolo[2,3-b]pyridine N-oxide using a suitable reducing agent, such as catalytic hydrogenation with Pd/C.

Step 3: Diazotization and Fluorination The 4-amino compound is treated with a solution of NaNO2 in HBF4 to form the diazonium tetrafluoroborate salt. Thermal decomposition of this salt yields 4-fluoro-1H-pyrrolo[2,3-b]pyridine N-oxide.

Step 4: Deoxygenation The N-oxide is deoxygenated using a reducing agent like PCl3 to afford the final product, 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine via Lithium-Halogen Exchange[3]

This alternative route utilizes a lithium-halogen exchange followed by electrophilic fluorination.

Step 1: Protection of the Pyrrole Nitrogen The nitrogen of 4-bromo-1H-pyrrolo[2,3-b]pyridine is protected with a suitable protecting group, such as a tosyl group.

Step 2: Lithium-Halogen Exchange The protected 4-bromo-7-azaindole is treated with n-butyllithium at low temperature to generate the 4-lithiated species.

Step 3: Electrophilic Fluorination The organolithium intermediate is then reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the 4-position.

Step 4: Deprotection The protecting group is removed under appropriate conditions (e.g., TBAF for a silyl protecting group) to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Visualizing the Role of 4-Fluoro-7-Azaindole Compounds

The following diagrams, rendered in DOT language, illustrate key concepts related to the synthesis and mechanism of action of 4-fluoro-7-azaindole derivatives.

experimental_workflow cluster_route1 Route 1: Balz-Schiemann Reaction cluster_route2 Route 2: Lithium-Halogen Exchange start1 7-Azaindole N-oxide nitration Nitration start1->nitration H₂SO₄, HNO₃ reduction Reduction nitration->reduction H₂, Pd/C diazotization Diazotization/ Fluorination reduction->diazotization NaNO₂, HBF₄ deoxygenation Deoxygenation diazotization->deoxygenation PCl₃ end1 4-Fluoro-7-azaindole deoxygenation->end1 start2 4-Bromo-7-azaindole protection N-Protection start2->protection li_halogen Li-Halogen Exchange protection->li_halogen n-BuLi fluorination Electrophilic Fluorination li_halogen->fluorination NFSI deprotection Deprotection fluorination->deprotection end2 4-Fluoro-7-azaindole deprotection->end2

Caption: Synthetic Routes to 4-Fluoro-7-Azaindole.

mapk_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 4-Fluoro-7-Azaindole BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK Pathway by a 4-Fluoro-7-Azaindole BRAF Inhibitor.

Conclusion and Future Directions

The discovery of 4-fluoro-7-azaindole marked a significant advancement in medicinal chemistry, providing a versatile and highly valuable scaffold for the development of novel therapeutics. Its impact is particularly evident in the field of oncology, where it has contributed to the generation of potent kinase inhibitors. The synthetic routes established have enabled its widespread availability and incorporation into diverse molecular architectures.

Future research will likely focus on further exploring the structure-activity relationships of 4-fluoro-7-azaindole derivatives against a broader range of biological targets. The unique properties conferred by the 4-fluoro substituent will continue to be exploited in the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued application of this privileged scaffold promises to yield new and effective treatments for a variety of diseases.

References

Spectroscopic and Biological Insights into the 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, MS) for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol did not yield any publicly available datasets. This technical guide therefore focuses on the closely related and biologically relevant analogue, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine , for which predicted spectroscopic data and contextual biological information are available. The methodologies and data presented are based on computational models and established protocols for analogous compounds.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] Its structural similarity to endogenous purines allows it to effectively interact with the hinge region of many protein kinases, making it a valuable motif in the design of kinase inhibitors. The strategic introduction of a fluorine atom and an amino group, as seen in 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity, enhancing its potential as a drug candidate or a fragment for lead discovery.[1][3]

This guide provides predicted spectroscopic data for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, generalized experimental protocols for its characterization, and an overview of its relevance in targeting key signaling pathways in drug discovery.

Predicted Spectroscopic Data

The following data, generated from computational models, serves as a reference for the characterization of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.[3] Experimental verification is required for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~11.5br s-
H2~7.2t~2.5
H3~6.4t~2.5
H6~7.8d~3.0
NH₂~5.0br s-
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
C2~125
C3~100
C3a~148
C4~155 (d, ¹JCF ≈ 250 Hz)
C5~135
C6~115
C7a~150
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
Ionm/z
[M+H]⁺167.067
[M-H]⁻165.051

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds in the 4-Fluoro-1H-pyrrolo[2,3-b]pyridine series.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard one-dimensional proton spectrum.

    • Typical Parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon spectrum.

    • Typical Parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as necessary to confirm proton-proton and multi-bond proton-carbon correlations for unambiguous structural assignment.

Mass Spectrometry (MS)[3]
  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Positive Ion Mode: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Negative Ion Mode: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • High-Resolution Analysis: Determine the accurate mass to confirm the elemental composition of the molecule.

Biological Significance and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are prominent in oncology drug discovery due to their activity as kinase inhibitors. Aberrant signaling through kinase pathways is a hallmark of many cancers. The 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine core has been identified as a key fragment in the development of inhibitors for several critical cancer-related signaling pathways.[1][2]

  • Fibroblast Growth Factor Receptor (FGFR) Pathway: The FGFR signaling pathway, when dysregulated, can drive cell proliferation, angiogenesis, and migration. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. The 4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has been used to synthesize selective inhibitors of Protein Kinase B (Akt), a key node in this pathway.[1]

The ability of the 7-azaindole core to form key hydrogen bonds with the kinase hinge region, combined with the modulatory effects of the fluorine and amine substituents, makes this a highly adaptable and potent scaffold for targeting these pathways.

Visualization of a Generic Kinase Inhibitor Workflow

The following diagram illustrates a generalized workflow for the screening and validation of a potential kinase inhibitor based on the 4-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold.

G cluster_0 Fragment Screening cluster_1 Hit Validation & Optimization cluster_2 Preclinical Evaluation A Fragment Library (incl. 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine) C Biophysical Screening (e.g., SPR, NMR) A->C D Hit Confirmation (IC50 Determination) B Target Kinase (e.g., FGFR, Akt) B->C C->D E Structure-Activity Relationship (SAR) Studies D->E G In Vitro Cellular Assays (Proliferation, Apoptosis) F Lead Optimization (Improve Potency & Properties) E->F F->G H In Vivo Models (Xenograft Studies) G->H I Candidate Drug H->I

Caption: A simplified workflow for kinase inhibitor drug discovery.

Conclusion

While experimental data for this compound remains elusive, the analysis of its close analogue, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, provides valuable insights for researchers. The predicted spectroscopic data offers a foundation for the characterization of this and related compounds. The established role of the 7-azaindole scaffold in targeting critical signaling pathways, such as FGFR and Akt, underscores the importance of this compound class in the ongoing development of novel therapeutics, particularly in the field of oncology. The provided protocols and workflow diagrams serve as a practical guide for professionals engaged in the synthesis, characterization, and evaluation of these promising molecules.

References

4-Fluoro-5-hydroxy-7-azaindole: A Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," that exhibit weak but efficient binding to biological targets. The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention in medicinal chemistry due to its ability to form key hydrogen bond interactions with protein targets, particularly kinases.[1][2] The substitution of a carbon atom with a nitrogen atom in the indole ring system can modulate physicochemical properties such as solubility and metabolic stability.[1] This guide focuses on the specific fragment, 4-fluoro-5-hydroxy-7-azaindole, a decorated azaindole with potential for development into potent and selective inhibitors for a range of therapeutic targets. While direct experimental data for this exact fragment is limited in publicly available literature, this guide will leverage data from its close analog, 5-hydroxy-7-azaindole, to provide a comprehensive overview of its synthesis, potential biological applications, and the experimental methodologies for its use in FBDD.

Physicochemical Properties

The introduction of fluorine and hydroxyl groups to the 7-azaindole core is expected to significantly influence its physicochemical properties, which are critical for its behavior as a drug fragment.

PropertyPredicted/Inferred ValueRationale
Molecular Weight ~168.14 g/mol Calculated based on chemical formula C₇H₅FN₂O.
cLogP ~1.5 - 2.0The hydroxyl group will decrease lipophilicity, while the fluorine will slightly increase it. The net effect is a predicted cLogP suitable for a fragment library.
Hydrogen Bond Donors 2 (amine N-H, hydroxyl O-H)The N-H of the pyrrole ring and the O-H of the hydroxyl group.
Hydrogen Bond Acceptors 3 (pyridine N, hydroxyl O, fluorine F)The nitrogen in the pyridine ring, the oxygen of the hydroxyl group, and the fluorine atom can act as hydrogen bond acceptors.
Aqueous Solubility Moderate to HighThe presence of the polar hydroxyl group and the nitrogen atoms in the ring system is expected to enhance aqueous solubility compared to the parent indole.

Synthesis of 5-hydroxy-7-azaindole (as a proxy for 4-fluoro-5-hydroxy-7-azaindole)

Experimental Protocol: Synthesis of 5-hydroxy-7-azaindole

Step 1: N-Protection of 5-bromo-7-azaindole [3]

  • To a solution of 5-bromo-7-azaindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a suitable protecting group reagent (e.g., triisopropylsilyl chloride (TIPSCl) or di-tert-butyl dicarbonate (Boc)₂O) (1.1 equivalents).

  • Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 5-bromo-7-azaindole.

Step 2: Hydroxylation and Deprotection [3]

  • In a reaction vessel, combine the N-protected 5-bromo-7-azaindole (1 equivalent), a copper catalyst such as copper(I) iodide (CuI) or copper(II) acetylacetonate (Cu(acac)₂) (0.1 equivalents), and a suitable ligand, for instance, N,N'-dimethyl-ethylenediamine (0.2 equivalents).[3]

  • Add a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and a source of hydroxide, for example, potassium hydroxide (KOH) (2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • The reaction proceeds via a hydroxylation followed by in-situ deprotection of the nitrogen.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and neutralize with a mild acid (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 5-hydroxy-7-azaindole.

Note: The synthesis of the 4-fluoro analog would likely start from a fluorinated pyridine precursor.

Application in Fragment-Based Drug Discovery

4-fluoro-5-hydroxy-7-azaindole is a prime candidate for fragment-based screening campaigns against various protein targets, particularly kinases. The 7-azaindole core acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] The hydroxyl and fluoro substituents provide additional vectors for interaction and can be exploited for fragment growing or linking strategies to enhance potency and selectivity.

Experimental Workflow for Fragment-Based Drug Discovery

FBDD_Workflow lib Fragment Library (including 4-fluoro-5-hydroxy-7-azaindole) screen Biophysical Screening (NMR, SPR, X-ray Crystallography) lib->screen Screening against target protein hit_id Hit Identification & Validation screen->hit_id Identify weakly binding fragments struct Structural Biology (X-ray Crystallography, NMR) hit_id->struct Characterize binding mode chem Fragment Evolution (Growing, Linking, Merging) struct->chem Structure-guided design chem->screen Synthesize and screen new compounds lead_opt Lead Optimization chem->lead_opt Develop potent leads

Caption: A typical workflow for a fragment-based drug discovery campaign.

Key Experimental Protocols for Fragment Screening

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and characterizing weak fragment binding. Ligand-observed NMR methods are particularly well-suited for fragment screening.[5][6]

  • Saturation Transfer Difference (STD) NMR: This experiment identifies binders by detecting the transfer of saturation from the protein to the ligand.

    • Prepare a sample containing the target protein (typically 10-50 µM) in a suitable deuterated buffer.

    • Add a mixture of fragments (a "cocktail") to the protein solution at a concentration of ~100-500 µM per fragment.

    • Acquire a 1D ¹H NMR spectrum of the mixture as a reference.

    • Acquire an STD NMR spectrum by selectively saturating the protein resonances.

    • Subtract the reference spectrum from the STD spectrum. Signals that remain in the difference spectrum belong to fragments that bind to the protein.

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein.

    • Sample preparation is similar to that for STD NMR.

    • Acquire a WaterLOGSY experiment. In this experiment, the sign of the observed ligand resonance will be opposite to that of non-binding compounds, allowing for the identification of hits.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.

  • Immobilize the target protein onto a sensor chip surface.

  • Prepare a series of solutions of the fragment at different concentrations in a suitable running buffer.

  • Inject the fragment solutions over the sensor surface and monitor the change in the SPR signal (response units, RU).

  • The binding of the fragment to the immobilized protein will cause a change in the refractive index at the sensor surface, resulting in a change in the SPR signal.

  • Analyze the resulting sensorgrams to determine the dissociation constant (Kd), and the association (ka) and dissociation (kd) rate constants.

3. X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-guided drug design.[7]

  • Crystallize the target protein.

  • Soak the protein crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).

  • Alternatively, co-crystallize the protein in the presence of the fragment.

  • Collect X-ray diffraction data from the fragment-soaked or co-crystals.

  • Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment in the protein's active site.

Potential Biological Targets and Signaling Pathways

The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases. Therefore, 4-fluoro-5-hydroxy-7-azaindole is a promising fragment for targeting kinases implicated in various diseases, particularly cancer. Two key signaling pathways where this fragment could find application are the BRAF-MEK-ERK and p38 MAPK pathways.

BRAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-fluoro-5-hydroxy-7-azaindole Inhibitor->BRAF

Caption: The BRAF-MEK-ERK signaling pathway and the potential point of intervention for a 4-fluoro-5-hydroxy-7-azaindole-based inhibitor.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated in response to cellular stress and inflammatory cytokines.[8] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.

p38_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor 4-fluoro-5-hydroxy-7-azaindole Inhibitor->p38

Caption: The p38 MAPK signaling pathway, a potential target for 4-fluoro-5-hydroxy-7-azaindole-derived inhibitors.

Quantitative Data for Related 7-Azaindole Fragments

While specific quantitative data for 4-fluoro-5-hydroxy-7-azaindole is not available, data for other substituted 7-azaindole fragments highlight the potential of this scaffold.

Fragment/CompoundTargetAssay TypeIC₅₀/KdReference
7-Azaindole derivativeProtein Kinase C iota (PKC-ι)Biochemical AssayIC₅₀ in µM range[2]
7-Azaindole derivativeCyclin-Dependent Kinase 9 (CDK9)Biochemical AssayIC₅₀ in µM to nM range[9]
7-Azaindole derivativeHaspin KinaseBiochemical AssayIC₅₀ = 14 nM[9]
7-Azaindole derivativePhosphoinositide 3-kinase γ (PI3Kγ)Biochemical AssayIC₅₀ = 0.040 µM[10]
4-Azaindole derivativep38 MAP KinaseBiochemical AssayPotent Inhibition[8]

Conclusion

4-fluoro-5-hydroxy-7-azaindole represents a highly promising, yet underexplored, fragment for drug discovery. Its structural features, including the hinge-binding 7-azaindole core and the strategically placed fluoro and hydroxyl groups, make it an attractive starting point for the development of potent and selective inhibitors, particularly for protein kinases. While direct experimental data for this specific fragment is sparse, the wealth of information available for the broader 7-azaindole class provides a strong foundation for its inclusion in fragment screening libraries. The experimental protocols and workflows outlined in this guide offer a clear path for researchers to unlock the therapeutic potential of this privileged scaffold. Further investigation into the synthesis and biological evaluation of 4-fluoro-5-hydroxy-7-azaindole is warranted and is anticipated to yield valuable insights for the development of novel therapeutics.

References

An In-depth Technical Guide to the Derivatization of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its unique electronic properties and ability to participate in key hydrogen bonding interactions with biological targets.[1] The strategic introduction of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the 7-azaindole core creates a versatile platform for the generation of diverse chemical libraries. This guide provides a comprehensive overview of the synthetic strategies for the derivatization of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, offering detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways to aid researchers in the development of novel therapeutics.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence starting from the commercially available 7-azaindole. A plausible synthetic route involves the introduction of a fluorine atom at the C4 position, followed by nitration at the C5 position, reduction of the nitro group to an amine, and subsequent conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis reaction.[2][3]

Synthetic Workflow

Core_Synthesis start 7-Azaindole step1 Fluorination start->step1 intermediate1 4-Fluoro-7-azaindole step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 4-Fluoro-5-nitro-7-azaindole step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine step3->intermediate3 step4 Diazotization & Hydrolysis intermediate3->step4 final_product This compound step4->final_product Derivatization_Strategies cluster_O O-Functionalization cluster_N N-Functionalization cluster_C C-Functionalization core This compound o_alkylation O-Alkylation (Williamson Ether Synthesis) core->o_alkylation R-X, Base o_acylation O-Acylation core->o_acylation RCOCl or (RCO)2O o_arylation O-Arylation (Buchwald-Hartwig) core->o_arylation Ar-X, Pd catalyst n_alkylation N-Alkylation core->n_alkylation R-X, Base n_acylation N-Acylation core->n_acylation RCOCl or (RCO)2O n_arylation N-Arylation core->n_arylation Ar-B(OH)2, Cu(OAc)2 n_sulfonylation N-Sulfonylation core->n_sulfonylation RSO2Cl, Base halogenation Halogenation core->halogenation NBS, NCS, NIS vilsmeier Vilsmeier-Haack core->vilsmeier POCl3, DMF c_functionalization_start Halogenated or Triflated Core core->c_functionalization_start Halogenation or Triflation of -OH suzuki Suzuki Coupling sonogashira Sonogashira Coupling buchwald Buchwald-Hartwig Amination c_functionalization_start->suzuki Ar-B(OH)2, Pd catalyst c_functionalization_start->sonogashira Alkyne, Pd/Cu catalyst c_functionalization_start->buchwald Amine, Pd catalyst FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->nucleus STAT->nucleus PDE4B_Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC AMP AMP PDE4B->AMP downstream Downstream Effects (Inflammation, Neuronal Function) PKA->downstream EPAC->downstream

References

An In-depth Technical Guide on the Predicted Solubility and Stability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on established principles of medicinal chemistry and standard experimental protocols. As of the date of this publication, specific experimental data on the solubility and stability of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol is not publicly available. The information herein is intended to guide research and development efforts for this and structurally related compounds.

Executive Summary

This compound belongs to the 7-azaindole class of compounds, a privileged scaffold in medicinal chemistry known for its role in developing kinase inhibitors. The introduction of a fluorine atom and a hydroxyl group can significantly influence its physicochemical properties, including solubility and stability, which are critical for drug development. This guide outlines the predicted solubility and stability profile of this compound and provides detailed standard operating procedures for its empirical determination.

Physicochemical Properties and Predictions

The 1H-pyrrolo[2,3-b]pyridine core is a heterocyclic scaffold that is a structural analog of purine, allowing it to form key hydrogen bond interactions with biological targets.[1] The addition of a fluorine atom at the 4-position and a hydroxyl group at the 5-position is expected to modulate its properties.

Predicted Solubility Profile:

  • Aqueous Solubility: The presence of the hydroxyl group and the nitrogen atoms in the pyrrolopyridine ring system is expected to contribute to some degree of aqueous solubility through hydrogen bonding with water. However, the overall aromatic system is largely nonpolar, which may limit its solubility in water. Compounds of this class are often characterized as having low solubility.[2]

  • Organic Solvent Solubility: It is predicted to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol.[2][3]

Predicted Stability Profile:

  • pH Stability: The molecule's stability is likely to be pH-dependent. The pyrrole nitrogen is weakly acidic, while the pyridine nitrogen is basic. Extreme pH conditions (highly acidic or alkaline) may lead to degradation. Hydrolysis of the compound may be a concern, particularly at non-neutral pH.

  • Thermal Stability: The aromatic core suggests good thermal stability under standard laboratory conditions. However, prolonged exposure to high temperatures should be evaluated.

  • Photostability: Aromatic heterocyclic compounds can be susceptible to photodegradation. It is crucial to assess the compound's stability under standard ICH photostability testing conditions.

  • Oxidative Stability: The electron-rich pyrrole ring may be susceptible to oxidation.[4] The potential for oxidative degradation should be investigated, especially in the presence of oxidizing agents or under atmospheric oxygen over time.

Standard Experimental Protocols for Solubility and Stability Assessment

To empirically determine the solubility and stability of this compound, the following standard protocols are recommended.

Solubility Determination

Solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility should be assessed.[5][6]

3.1.1 Kinetic Solubility Assay

This high-throughput method is used early in drug discovery to identify compounds with potential solubility issues. It measures the concentration at which a compound, rapidly dissolved in DMSO, precipitates when added to an aqueous buffer.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Determine the concentration at which precipitation occurs using nephelometry (light scattering) or UV-Vis spectroscopy by measuring the absorbance at a specific wavelength.

3.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility under given conditions.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

  • Data Analysis: The solubility is reported as the mean concentration from replicate measurements.

Stability Assessment

Stability testing is essential to determine the re-test period for a drug substance or the shelf-life of a drug product under various environmental conditions.[8][9]

3.2.1 pH-Dependent Stability (Hydrolytic Stability)

This study evaluates the stability of the compound in aqueous solutions at different pH values.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: Spike the stock solution into various aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0) to a final known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37 °C or 50 °C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each sample.

  • Quenching: Quench any further degradation by adding a suitable solvent and/or adjusting the pH.

  • Quantification: Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method. The appearance of degradation products should also be monitored.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.

3.2.2 Photostability Testing

This study assesses the impact of light on the stability of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare solid samples of the compound and solutions in a suitable solvent.

  • Exposure: Expose the samples to a light source that meets the ICH Q1B guideline requirements (a combination of cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the specified exposure period, analyze both the exposed and dark control samples for any physical changes (e.g., color change) and for the concentration of the parent compound and the formation of degradation products using a stability-indicating HPLC method.

3.2.3 Thermal Stability (Accelerated Stability)

This study evaluates the effect of elevated temperatures on the compound's stability.

Experimental Protocol:

  • Sample Preparation: Store solid samples of the compound in controlled environment chambers at elevated temperatures and humidity conditions as per ICH guidelines (e.g., 40 °C / 75% RH).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), remove samples from the chambers.

  • Analysis: Analyze the samples for any changes in physical appearance, and quantify the parent compound and any degradation products using a stability-indicating HPLC method.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Thermodynamic Solubility of this compound

Buffer (pH) Temperature (°C) Solubility (µg/mL) Standard Deviation
2.0 25
5.0 25
7.4 25
9.0 25
2.0 37
5.0 37
7.4 37

| 9.0 | 37 | | |

Table 2: pH-Dependent Stability of this compound at 37 °C

pH Half-life (t½, hours) Degradation Rate Constant (k, h⁻¹) Major Degradants Observed
1.2
4.5
7.4

| 9.0 | | | |

Table 3: Accelerated Thermal Stability of this compound (Solid State) at 40 °C / 75% RH

Time Point (Months) Assay (%) Total Impurities (%) Appearance
0
1
3

| 6 | | | |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for determining solubility and stability.

G Workflow for Thermodynamic Solubility Determination A Start: Excess solid compound B Add to aqueous buffers of varying pH A->B C Agitate at constant temperature for 24-48h (Shake-Flask) B->C D Centrifuge and/or filter to separate solid C->D E Collect clear supernatant D->E F Quantify concentration via HPLC or LC-MS E->F G End: Report equilibrium solubility F->G

Caption: Thermodynamic Solubility Workflow

G Workflow for pH-Dependent Stability Assessment A Start: Compound stock solution B Spike into aqueous buffers of varying pH A->B C Incubate at constant temperature (e.g., 37°C) B->C D Withdraw aliquots at specified time points C->D E Quench degradation D->E F Analyze remaining parent compound by HPLC E->F G Plot ln(conc) vs. time F->G H End: Determine degradation rate and half-life G->H

Caption: pH-Dependent Stability Workflow

Conclusion

While specific experimental data for this compound is not yet available, this guide provides a robust framework for its characterization. The predicted physicochemical properties suggest that solubility may be a key challenge to address during development. The detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine the solubility and stability of this and other novel chemical entities, thereby enabling data-driven decisions in the drug discovery and development process.

References

A Deep Dive into 4-Fluoro-7-Azaindole: A Theoretical and Computational Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-azaindole, a fluorinated derivative of the versatile 7-azaindole scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the strategic placement of a fluorine atom and a nitrogen atom in the bicyclic system, give rise to distinct photophysical behaviors and protein-ligand interactions. This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-fluoro-7-azaindole, offering insights into its electronic structure, spectroscopic properties, and its potential as a privileged scaffold in drug design, particularly in the development of kinase inhibitors. This document synthesizes current knowledge to serve as a foundational resource for researchers engaged in the exploration and application of this promising molecule.

Introduction

7-Azaindole and its derivatives have emerged as "privileged structures" in medicinal chemistry, largely due to their ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with protein kinases.[1][2] The introduction of a fluorine atom at the 4-position of the 7-azaindole core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, without introducing significant steric hindrance. These modifications are crucial for optimizing drug candidates.[3][4]

From a theoretical standpoint, the fluorine substituent is expected to influence the electronic landscape of the 7-azaindole system, impacting its ground and excited-state properties. This includes alterations to its absorption and emission spectra, as well as the dynamics of photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon extensively studied in the parent 7-azaindole.[5][6][7] Understanding these effects through computational modeling is paramount for the rational design of novel therapeutics and functional materials.

This guide will delve into the computational methodologies employed to study 4-fluoro-7-azaindole, present key theoretical data on its electronic and spectroscopic properties, and explore the implications of these findings for its application in drug development.

Theoretical and Computational Methodologies

The investigation of the electronic structure and photophysical properties of molecules like 4-fluoro-7-azaindole heavily relies on a suite of computational chemistry techniques. These methods allow for the prediction of molecular geometries, electronic transitions, and reaction pathways, providing insights that complement and guide experimental work.

Ground State Calculations

The starting point for most computational studies is the optimization of the molecule's geometry in its electronic ground state. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

Experimental Protocol: Ground State Geometry Optimization

  • Method: Density Functional Theory (DFT).

  • Functionals: Hybrid functionals such as B3LYP are commonly employed. For systems where dispersion interactions are significant, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.[1]

  • Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are often used to provide a good description of the electronic structure.[1][8]

  • Software: Gaussian, TURBOMOLE, or similar quantum chemistry packages.[3][6]

  • Procedure: The geometry of 4-fluoro-7-azaindole is optimized without any symmetry constraints to find the minimum energy conformation. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Excited State Calculations

To understand the photophysical properties, such as UV-Vis absorption and fluorescence, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies and properties of excited states for molecules of this size.

Experimental Protocol: Excited State Calculations

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Functionals and Basis Sets: The same functionals and basis sets used for ground-state calculations are typically employed for TD-DFT.

  • Software: As with ground-state calculations, packages like Gaussian or TURBOMOLE are used.

  • Procedure:

    • Vertical Excitation (Absorption): Starting from the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. These correspond to the UV-Vis absorption spectrum.

    • Excited State Geometry Optimization: The geometry of the first excited singlet state (S1) is optimized to find its minimum energy conformation.

    • Vertical Emission (Fluorescence): From the optimized S1 geometry, a TD-DFT calculation is performed to compute the energy of the transition back to the ground state. This corresponds to the fluorescence emission spectrum.

Modeling Excited-State Intramolecular Proton Transfer (ESIPT)

For molecules like 7-azaindole and its derivatives, ESIPT is a key photophysical process. Computational modeling of ESIPT involves mapping the potential energy surface (PES) along the proton transfer coordinate in the first excited state.

Experimental Protocol: ESIPT Potential Energy Surface Scan

  • Method: Constrained geometry optimizations using TD-DFT.

  • Procedure: A series of TD-DFT geometry optimizations are performed where the N-H bond distance (the proton transfer coordinate) is fixed at various values between the normal (enol) and tautomeric (keto) forms. This allows for the construction of the potential energy profile for the proton transfer process and the identification of any energy barriers.

The following diagram illustrates a general workflow for the computational study of 4-fluoro-7-azaindole.

computational_workflow start Define Molecular Structure (4-Fluoro-7-Azaindole) gs_opt Ground State Geometry Optimization (DFT/B3LYP/6-31G(d)) start->gs_opt freq_calc Frequency Calculation gs_opt->freq_calc gs_min Ground State Minimum Confirmed freq_calc->gs_min td_dft_abs Vertical Excitation Calculation (TD-DFT) gs_min->td_dft_abs s1_opt Excited State (S1) Geometry Optimization (TD-DFT) gs_min->s1_opt absorption_spectrum Simulate UV-Vis Absorption Spectrum td_dft_abs->absorption_spectrum s1_min S1 Minimum Confirmed s1_opt->s1_min td_dft_em Vertical Emission Calculation (TD-DFT) s1_min->td_dft_em esipt_pes ESIPT Potential Energy Surface Scan (Constrained TD-DFT) s1_min->esipt_pes emission_spectrum Simulate Fluorescence Spectrum td_dft_em->emission_spectrum esipt_profile Analyze ESIPT Energy Profile esipt_pes->esipt_profile

Computational workflow for studying 4-fluoro-7-azaindole.

Photophysical Properties

The photophysical properties of 4-fluoro-7-azaindole are dictated by its electronic structure. While specific experimental or detailed computational data for 4-fluoro-7-azaindole is sparse in the literature, we can infer its properties based on studies of the parent 7-azaindole and related azaindoles.

UV-Vis Absorption and Emission

Computational studies on 7-azaindole and other azaindole isomers provide predicted values for their electronic transitions.[3] The introduction of a fluorine atom at the 4-position is expected to cause a slight red-shift in the absorption and emission spectra due to its electron-withdrawing nature influencing the π-system.

Table 1: Calculated Electronic Excitation Energies and Oscillator Strengths for Azaindole Isomers

MoleculeStateExcitation Energy (eV)Oscillator Strength (f)Expected Effect of 4-Fluoro Substitution
7-AzaindoleS14.540.046Slight red-shift
S25.480.141Slight red-shift
4-AzaindoleS14.600.021-
S25.380.098-
5-AzaindoleS14.480.024-
S25.490.150-
6-AzaindoleS14.510.013-
S25.310.170-
Data for azaindole isomers are based on DFT calculations.[3] The effect of 4-fluoro substitution is a qualitative prediction based on the electronic properties of fluorine.

Excited-State Intramolecular Proton Transfer (ESIPT)

A hallmark of 7-azaindole's photophysics is its propensity to undergo ESIPT, particularly in its dimer form or in the presence of protic solvents.[6][7] Upon photoexcitation, the acidity of the pyrrolic N-H group and the basicity of the pyridinic nitrogen atom increase, facilitating the transfer of a proton. This process leads to the formation of a tautomeric species with a significantly red-shifted fluorescence emission.

The fluorine substituent at the 4-position is expected to influence the ESIPT process. As an electron-withdrawing group, it will likely increase the acidity of the N-H proton, potentially lowering the energy barrier for proton transfer.

The following diagram illustrates the general mechanism of ESIPT in a 7-azaindole dimer.

General mechanism of ESIPT in a 7-azaindole dimer.
(Note: The images in the diagram are placeholders and would need to be replaced with actual molecular structures for a final publication.)

Role in Drug Development: Kinase Inhibition

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[5] The nitrogen atoms at positions 1 and 7 can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of adenine in ATP. 4-Fluoro-7-azaindole has been utilized as a key building block in the synthesis of potent kinase inhibitors.[4]

Computational docking studies are instrumental in understanding and predicting the binding modes of 4-fluoro-7-azaindole-based inhibitors.

Experimental Protocol: Molecular Docking

  • Software: AutoDock, Glide, or GOLD.

  • Protein Preparation: The crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: A 3D structure of the 4-fluoro-7-azaindole-based inhibitor is generated and its geometry is optimized.

  • Docking Simulation: The ligand is docked into the defined active site of the protein. The docking algorithm samples a wide range of ligand conformations and orientations.

  • Analysis: The resulting poses are scored based on their predicted binding affinity. The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

The following diagram illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by a 4-fluoro-7-azaindole-based inhibitor.

kinase_inhibition ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization rtk->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation downstream Downstream Signaling (e.g., RAS-MAPK pathway) autophosphorylation->downstream cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response inhibitor 4-Fluoro-7-Azaindole Inhibitor inhibitor->autophosphorylation Inhibits ATP Binding

Simplified signaling pathway of RTK inhibition.

Conclusion

4-Fluoro-7-azaindole represents a strategically important molecule at the intersection of computational chemistry, photophysics, and medicinal chemistry. While detailed computational studies specifically focused on this derivative are still emerging, a wealth of knowledge from its parent compound and related isomers provides a strong foundation for its continued exploration. Theoretical calculations, particularly DFT and TD-DFT, are invaluable tools for predicting its electronic and spectroscopic properties and for elucidating the mechanism of key photophysical processes like ESIPT. In the realm of drug discovery, the 4-fluoro-7-azaindole scaffold holds immense promise for the development of next-generation kinase inhibitors. The synergy between computational modeling and experimental validation will undoubtedly accelerate the translation of this promising molecule into novel therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, utilizing the versatile 4-fluoro-1H-pyrrolo[2,3-b]pyridine (also known as 4-fluoro-7-azaindole) scaffold. The focus is on the synthesis starting from a derivative of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, a key building block in medicinal chemistry.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.[1] The strategic incorporation of a fluorine atom at the 4-position can enhance binding affinity and improve the metabolic stability and cell permeability of the final compound. The 5-position of this scaffold serves as a versatile point for chemical modification to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive target for cancer therapy. This document outlines the synthesis of a potent FGFR inhibitor based on the 4-fluoro-7-azaindole core, providing detailed protocols for synthesis and biological evaluation.

Data Presentation

In Vitro Inhibitory Activity of a Representative FGFR Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative, designated as Compound 4h, against various FGFR isoforms.[2]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

Experimental Protocols

Synthesis of a Representative FGFR Inhibitor

The synthesis of potent FGFR inhibitors from the 4-fluoro-7-azaindole scaffold often involves the key intermediate 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine . While the direct synthesis from this compound is feasible, for instance, via a diazotization of the corresponding 5-amine followed by hydrolysis, the 5-amine derivative is a more common and readily accessible starting material for further diversification.

A plausible synthetic route to a potent FGFR inhibitor from a 4-fluoro-5-substituted-1H-pyrrolo[2,3-b]pyridine is detailed below, adapted from a published procedure for a similar class of compounds.[2]

Step 1: Condensation Reaction

This step involves the reaction of a 5-substituted-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde.

  • Materials:

    • 5-substituted-1H-pyrrolo[2,3-b]pyridine (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)

    • Aromatic aldehyde (e.g., 3,5-dimethoxybenzaldehyde) (1.2 equiv)

    • Potassium hydroxide (2.0 equiv)

    • Methanol

  • Procedure:

    • Dissolve the 5-substituted-1H-pyrrolo[2,3-b]pyridine and the aromatic aldehyde in methanol in a round-bottom flask.

    • Add potassium hydroxide to the mixture.

    • Heat the reaction mixture to 50 °C and stir for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the condensed product.

Step 2: Reduction Reaction

This step involves the reduction of the double bond formed in the previous step.

  • Materials:

    • Product from Step 1 (1.0 equiv)

    • Triethylsilane (3.0 equiv)

    • Trifluoroacetic acid (10 equiv)

    • Acetonitrile

  • Procedure:

    • Dissolve the product from Step 1 in acetonitrile in a round-bottom flask.

    • Add triethylsilane and trifluoroacetic acid to the solution.

    • Reflux the reaction mixture for 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final FGFR inhibitor.

In Vitro FGFR Kinase Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against FGFR kinases.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against FGFR1, FGFR2, and FGFR3.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ Kinase Assay can be used to measure the phosphorylation of a substrate by the target kinase.[3]

  • Materials:

    • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains

    • Biotinylated substrate peptide

    • ATP

    • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[3]

    • Test compound (serially diluted in DMSO)

    • Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin for TR-FRET, or ADP-Glo™ reagents)

    • 384-well assay plates

  • Procedure:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the respective FGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then 10 µL of Kinase Detection Reagent, incubate for 30 minutes).[3]

    • Read the signal (luminescence or TR-FRET) on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This protocol is to assess the anti-proliferative effect of the synthesized FGFR inhibitors on cancer cell lines with known FGFR alterations.

  • Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound.

  • Principle: The Sulforhodamine B (SRB) assay or a CellTiter-Glo® Luminescent Cell Viability Assay can be used to measure cell density based on the measurement of cellular protein content or intracellular ATP levels, respectively.

  • Materials:

    • Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, NCI-H1581)

    • Appropriate cell culture medium and supplements

    • Test compound (serially diluted)

    • 96-well plates

    • SRB solution or CellTiter-Glo® reagent

    • Trichloroacetic acid (TCA) for SRB assay

    • Tris base solution for SRB assay

  • Procedure (SRB Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 72 hours.

    • After treatment, gently add cold TCA to fix the cells and incubate for 1 hour at 4 °C.

    • Wash the plates with water and allow them to air dry.

    • Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add Tris base solution to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration and determine the GI₅₀ value.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response Inhibitor FGFR Inhibitor (4-fluoro-7-azaindole based) Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of inhibition.

Experimental Workflow for FGFR Inhibitor Synthesis and Screening

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Step1 Condensation with Aldehyde Start->Step1 Step2 Reduction Step1->Step2 Purification Purification (Chromatography) Step2->Purification Final_Product Final FGFR Inhibitor Purification->Final_Product Kinase_Assay In Vitro Kinase Assay (IC50) Final_Product->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50) Final_Product->Cell_Assay Data_Analysis Data Analysis & SAR Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and screening of FGFR inhibitors.

Logical Relationship of Key Synthetic Intermediates

Synthesis_Logic A 7-Azaindole B 4-Fluoro-7-azaindole A->B Fluorination C 4-Fluoro-5-nitro-7-azaindole B->C Nitration D 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (Key Intermediate) C->D Reduction E This compound D->E Diazotization/ Hydrolysis F FGFR Inhibitor D->F Further Functionalization

Caption: Synthetic relationship of key intermediates.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine allows it to function as an effective hinge-binding motif in the ATP-binding site of numerous protein kinases.[1] The strategic introduction of a fluorine atom at the 4-position and an amino group at the 5-position can significantly enhance the pharmacological properties of this scaffold, leading to the development of potent and selective kinase inhibitors.[1]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine derivatives, a key step in the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and its analogs. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, offering a direct and efficient route to these valuable compounds.[1]

Applications in Kinase Inhibitor Development

Derivatives of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine are integral components in the design of inhibitors for critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and FGFR pathways. The 7-azaindole core establishes crucial hydrogen bond interactions with the kinase hinge region, while the substituents at the 4- and 5-positions can be modified to achieve selectivity and potency.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. 7-Azaindole-based molecules have been successfully developed as potent PI3K inhibitors, interfering with the signaling cascade and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 p PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivative Inhibitor->PI3K FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivative Inhibitor->FGFR Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Reaction Vessel (Schlenk tube) Add_Reagents Add 5-bromo-4-fluoro-7-azaindole, Pd catalyst, ligand, and base Start->Add_Reagents Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Amine Add anhydrous solvent and amine via syringe Inert_Atmosphere->Add_Solvent_Amine Heat Heat to specified temperature (e.g., 100-110 °C) Add_Solvent_Amine->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Filter Dilute and filter through Celite Cool->Filter Extract Aqueous work-up and extraction Filter->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

References

Application Notes and Protocols for the Synthesis of ALK Inhibitors Using 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) where chromosomal rearrangements can lead to oncogenic ALK fusion proteins.[1][2] These fusion proteins result in constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation and survival.[1][3] The development of small molecule inhibitors targeting the ATP-binding site of ALK has been a successful strategy in treating ALK-positive cancers.

The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors as it can effectively mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site.[1] This document focuses on the application of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine , a derivative of 7-azaindole, as a versatile building block in the synthesis of potent and selective ALK inhibitors. The strategic placement of a fluorine atom at the 4-position can enhance binding affinity and improve physicochemical properties such as metabolic stability, while the amino group at the 5-position provides a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).[1][4]

Note on the Starting Material: The user specified 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol. However, the available scientific literature predominantly points to the use of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine as the key intermediate for the synthesis of kinase inhibitors. This document will proceed with the protocols and data related to the 5-amine derivative.

ALK Signaling Pathway

Constitutive activation of ALK fusion proteins triggers multiple downstream signaling cascades that are crucial for cancer cell proliferation, survival, and differentiation. The primary pathways activated include the RAS-MAPK pathway, the JAK-STAT pathway, and the PI3K-AKT pathway.[5][6] Inhibition of ALK activity with small molecules effectively blocks these downstream signals, leading to tumor growth inhibition.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Response ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg Y664 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR/FOXO3a STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation

Caption: Major signaling pathways activated by oncogenic ALK fusion proteins.

General Synthetic Workflow

The synthesis of ALK inhibitors using the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold generally involves a multi-step process. A common strategy is to first introduce a leaving group (e.g., a halogen) onto the 7-azaindole core, which then allows for the coupling of various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. The 5-amino group can be further functionalized, for instance, through urea formation, to interact with specific residues in the ALK active site.

Synthetic_Workflow Start 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Halogenation Halogenation (e.g., NBS, NIS) Start->Halogenation Halogenated_Intermediate Halogenated 4-Fluoro-7-azaindole Halogenation->Halogenated_Intermediate Coupling Pd-catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Halogenated_Intermediate->Coupling Coupled_Product Coupled Azaindole Derivative Coupling->Coupled_Product Functionalization Functionalization of 5-amino group (e.g., Urea formation) Coupled_Product->Functionalization Final_Inhibitor ALK Inhibitor Functionalization->Final_Inhibitor

Caption: General synthetic workflow for ALK inhibitors from 4-fluoro-7-azaindole.

Data Presentation

The following tables summarize the inhibitory activity of representative ALK inhibitors.

Table 1: In Vitro Potency of Clinically Approved ALK Inhibitors

CompoundGenerationALK Enzymatic IC50 (nM)ALK Cellular IC50 (nM)Reference
Crizotinib1st~20~20[7]
Ceritinib2nd0.15-[8]
Alectinib2nd--[7][9]
Brigatinib2nd--
Ensartinib2nd<4-[8]

Table 2: Anti-proliferative Activity of Novel Sulfoxide-Containing ALK Inhibitors

CompoundH2228 (EML4-ALK) Cellular IC50 (nM)Reference
18a 14[3]
18b 28[3]
18c 19[3]
18d 15[3]
Ceritinib (Reference)21[3]

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of ALK inhibitors from 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed coupling of a halogenated 4-fluoro-7-azaindole with a boronic acid or ester.[1]

Materials:

  • Halogenated 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 - 0.1 eq)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the halogenated 4-fluoro-7-azaindole derivative, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of a halogenated 4-fluoro-7-azaindole with an amine.[4]

Materials:

  • Halogenated and protected 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq)

  • Amine coupling partner (e.g., a substituted piperidine derivative, 1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.05 eq)

  • Ligand (e.g., Xantphos, 0.1 eq)

  • Base (e.g., Cesium Carbonate - Cs2CO3, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add the halogenated 7-azaindole, the amine, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and the ligand to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Protocol 3: Urea Formation

This protocol details the synthesis of a urea-functionalized kinase inhibitor from the 5-amino group of the 7-azaindole scaffold.[1]

Materials:

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivative (1.0 eq)

  • Aryl isocyanate (1.1 eq)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolve the 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours. Monitor the formation of a precipitate.

  • If a precipitate forms: Collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms: Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.

References

Application of 4-Fluoro-7-Azaindole in Akt Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This pathway governs essential cellular processes including cell survival, growth, proliferation, and metabolism. Consequently, Akt has emerged as a high-priority target for the development of novel anticancer therapeutics.

The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the design of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site mimics the binding of adenine, making it an effective core for competitive inhibitors.[1] The introduction of a fluorine atom can further enhance binding affinity, metabolic stability, and other pharmacokinetic properties.

While the 4-fluoro-7-azaindole moiety has been explored in the context of various kinase inhibitors, its specific application in the development of Akt inhibitors is not extensively documented in publicly available literature. These application notes, therefore, provide a comprehensive framework for the evaluation of novel 4-fluoro-7-azaindole derivatives as potential Akt kinase inhibitors, based on established methodologies in the field.

Signaling Pathway and Mechanism of Action

Akt is a central kinase in a signaling cascade initiated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.

Inhibitors based on the 4-fluoro-7-azaindole scaffold are designed to be ATP-competitive, binding to the ATP pocket of the Akt kinase domain. The 7-azaindole core forms hydrogen bonds with the kinase hinge region, while the fluoro-substituent and other variable groups can be optimized to achieve high potency and selectivity for Akt isoforms (Akt1, Akt2, and Akt3).

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (inactive) PIP3->Akt recruits PDK1 PDK1 pAkt Akt (active) PDK1->pAkt phosphorylates mTORC2 mTORC2 mTORC2->pAkt phosphorylates Akt->pAkt Downstream Downstream Substrates pAkt->Downstream phosphorylates CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Inhibitor 4-Fluoro-7-Azaindole Inhibitor Inhibitor->pAkt inhibits

Caption: The PI3K/Akt signaling pathway and the proposed mechanism of action for a 4-fluoro-7-azaindole based Akt inhibitor.

Data Presentation

The following tables provide a structured format for presenting quantitative data from the evaluation of novel 4-fluoro-7-azaindole based Akt inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

Compound IDAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)PKA IC50 (nM)ROCK IC50 (nM)
Example-001 DataDataDataDataData
Example-002 DataDataDataDataData
Control DataDataDataDataData

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. PKA and ROCK are examples of off-target kinases to assess selectivity.

Table 2: Cellular Activity Profile

Compound IDCell Linep-Akt (S473) IC50 (nM)Cell Proliferation GI50 (µM)
Example-001 MCF-7DataData
Example-001 PC-3DataData
Example-002 MCF-7DataData
Example-002 PC-3DataData
Control MCF-7DataData
Control PC-3DataData

p-Akt (S473) IC50 measures the inhibition of Akt phosphorylation in a cellular context. GI50 is the concentration that causes 50% growth inhibition.

Experimental Protocols

Synthesis of a Generic 4-Fluoro-7-Azaindole Derivative

The synthesis of 4-fluoro-7-azaindole derivatives can be achieved through various established synthetic routes. A general approach may involve a multi-step synthesis starting from commercially available precursors.

Synthesis_Workflow Start Starting Material (e.g., substituted pyridine) Step1 Step 1: Introduction of a functional group Start->Step1 Step2 Step 2: Cyclization to form the azaindole core Step1->Step2 Step3 Step 3: Functionalization of the azaindole core (e.g., Suzuki coupling) Step2->Step3 Purification Purification (e.g., chromatography) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final 4-Fluoro-7-Azaindole Derivative Characterization->Final Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine Akt1/2/3 IC50 KinaseAssay->IC50_Biochem CellCulture Cancer Cell Line Culture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment WesternBlot Western Blot for p-Akt CompoundTreatment->WesternBlot CellProlif Cell Proliferation Assay (e.g., MTT, SRB) CompoundTreatment->CellProlif IC50_pAkt Determine p-Akt IC50 WesternBlot->IC50_pAkt GI50 Determine GI50 CellProlif->GI50 Start Synthesized 4-Fluoro-7-Azaindole Compound Start->KinaseAssay Start->CellCulture

References

Application Notes and Protocols for Kinase Inhibition Assays of 4-Fluoro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that modulate a vast array of cellular functions, including signal transduction, cell cycle progression, and apoptosis.[1] The dysregulation of kinase activity is a known contributor to numerous diseases, most notably cancer, making kinases highly attractive targets for therapeutic drug development.[2][3] The 4-fluoro-7-azaindole scaffold represents a promising chemotype in the design of kinase inhibitors, with derivatives showing inhibitory activity against various kinases.[4][5] Azaindoles are recognized as privileged structures in medicinal chemistry due to their ability to mimic the hinge-binding interactions of the natural kinase substrate, ATP.[4][6]

This document provides detailed protocols for biochemical and cell-based assays to determine the inhibitory potential of 4-fluoro-7-azaindole derivatives against target kinases. It also includes templates for data presentation and visual diagrams to illustrate experimental workflows and relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of 4-fluoro-7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.[7] Summarizing this data in a clear, tabular format is crucial for comparing the potency and selectivity of different compounds.

Table 1: Biochemical Inhibition of Various Kinases by 4-Fluoro-7-Azaindole Derivatives

Compound IDTarget KinaseIC50 (nM)
FAI-001Kinase A15
FAI-001Kinase B250
FAI-001Kinase C>10,000
FAI-002Kinase A5
FAI-002Kinase B85
FAI-002Kinase C8,500
FAI-003Kinase A120
FAI-003Kinase B1,500
FAI-003Kinase C>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Cellular Inhibition of Kinase Activity and Cell Proliferation

Compound IDCell LineTarget Inhibition (IC50, nM)Cell Proliferation (GI50, nM)
FAI-001Cancer Cell Line X50150
FAI-002Cancer Cell Line X2065
FAI-003Cancer Cell Line X300900

Note: The data presented in this table is hypothetical and for illustrative purposes only. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • 4-fluoro-7-azaindole derivatives (test compounds) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 4-fluoro-7-azaindole derivatives in kinase assay buffer. The final DMSO concentration should be kept constant, typically below 1%.[8] Include a vehicle control (DMSO only) and a no-inhibitor control.[1]

  • Assay Plate Setup: Add 5 µL of the serially diluted compound or control to the wells of the assay plate.[1]

  • Kinase Reaction:

    • Prepare a 2X kinase solution in the assay buffer.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[1]

    • Prepare a 2X substrate/ATP solution in the assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC50 values.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour, or for a time optimized for the specific kinase.[1]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

    • Incubate the plate at room temperature for 40 minutes.[1]

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via luciferase.[9]

    • Incubate for 30-60 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[1][10]

    • Determine the IC50 value by fitting the data to a suitable model, such as a four-parameter logistic equation.[7]

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses the ability of a 4-fluoro-7-azaindole derivative to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • 4-fluoro-7-azaindole derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate and total protein of the substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

  • SDS-PAGE equipment

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the 4-fluoro-7-azaindole derivative or vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to serve as a loading control.[9]

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at different compound concentrations.

Visualizations

Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 4-Fluoro-7-Azaindole Derivative Inhibitor->RAF

Caption: Representative MAPK/ERK signaling pathway with a potential point of inhibition.

Experimental Workflow Diagram

G start Start: Compound Synthesis (4-Fluoro-7-Azaindole Derivatives) biochemical Biochemical Assay (e.g., ADP-Glo) start->biochemical ic50 Determine IC50 Values biochemical->ic50 selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity cell_based Cell-Based Assays selectivity->cell_based target_engagement Target Engagement (Western Blot) cell_based->target_engagement proliferation Cell Proliferation Assay (e.g., MTT) cell_based->proliferation data_analysis Data Analysis & Interpretation target_engagement->data_analysis proliferation->data_analysis end Lead Optimization data_analysis->end

Caption: General experimental workflow for kinase inhibitor evaluation.

Data Analysis Logic Diagram

G raw_data Raw Data Luminescence or Absorbance Readings normalization Data Normalization % Inhibition vs. Controls raw_data->normalization plotting Plot Data Log[Inhibitor] vs. % Inhibition normalization->plotting curve_fitting Curve Fitting Sigmoidal Dose-Response (4-parameter logistic) plotting->curve_fitting ic50_calc IC50 Calculation Concentration at 50% Inhibition curve_fitting->ic50_calc result {Final Result|{Potency & Selectivity Profile}} ic50_calc->result

Caption: Logical flow for IC50 value determination from raw assay data.

References

Application Notes and Protocols for Cell Proliferation Assays with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic organic compound belonging to the 7-azaindole family. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[1][2] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated a wide range of pharmacological activities, including potential as kinase inhibitors for cancer therapy.[2][3][4] Specifically, they have been investigated as inhibitors of signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and FGFR pathways.[2][3][4]

This document provides detailed protocols for assessing the anti-proliferative effects of this compound using two common colorimetric cell proliferation assays: the Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the Assays

The SRB assay is a cell cytotoxicity assay based on the measurement of cellular protein content.[1][5][6] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.[5] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[5][6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9][10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7][9]

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from established methods.[5][6][11]

Materials:

  • This compound

  • Adherent cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Multichannel pipette

  • Microplate reader (absorbance at 510 nm or 540 nm)[5][11]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium to achieve final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Carefully add 25 µL of cold 50% TCA to each well without removing the culture medium.[6]

    • Incubate the plate at 4°C for 1 hour.[5][6]

  • Washing:

    • Gently wash the plate four to five times with slow-running tap water or by submerging in a container of water.[6][11]

    • Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely at room temperature.[6]

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[5][6]

    • Incubate at room temperature for 30 minutes.[5]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5][6]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm or 540 nm using a microplate reader.[5][11]

MTT Assay Protocol

This protocol is based on standard MTT assay procedures.[7][8][9][10][12]

Materials:

  • This compound

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microtiter plates

  • MTT solution, 5 mg/mL in PBS (sterile filtered and protected from light)[9][10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)[8]

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the SRB assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the SRB assay (Step 2).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7][8]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, until purple formazan crystals are visible under a microscope.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]

    • Pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Presentation

The results of the cell proliferation assays can be used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Table 1: Hypothetical Anti-proliferative Activity of this compound

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
MCF-7 (Breast Cancer)SRB728.5
A549 (Lung Cancer)SRB7212.3
HeLa (Cervical Cancer)SRB7215.1
MCF-7 (Breast Cancer)MTT729.2
A549 (Lung Cancer)MTT7213.5
HeLa (Cervical Cancer)MTT7216.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_srb SRB Assay cluster_mtt MTT Assay cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Compound Dilutions incubation Incubate with Compound (48-72h) compound_prep->incubation fixation Cell Fixation (TCA) incubation->fixation mtt_add Add MTT Reagent incubation->mtt_add srb_staining SRB Staining fixation->srb_staining srb_wash Wash Unbound Dye srb_staining->srb_wash srb_solubilize Solubilize Bound Dye srb_wash->srb_solubilize srb_read Read Absorbance (510nm) srb_solubilize->srb_read formazan_formation Incubate (Formazan Formation) mtt_add->formazan_formation formazan_solubilize Solubilize Formazan formazan_formation->formazan_solubilize mtt_read Read Absorbance (570nm) formazan_solubilize->mtt_read

Workflow for SRB and MTT Cell Proliferation Assays.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound This compound compound->receptor compound->pi3k

Hypothesized Inhibition of a Pro-survival Signaling Pathway.

References

Application Notes and Protocols for Apoptosis Assay (Annexin V) of Cells Treated with 4-Fluoro-7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing apoptosis in cells treated with 4-fluoro-7-azaindole compounds using the Annexin V assay. This document includes an overview of the methodology, detailed experimental protocols, and a representative data presentation.

Introduction

4-fluoro-7-azaindole derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors and anticancer agents. A key mechanism by which many anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death.

The Annexin V assay is a widely used method to detect apoptosis in its early stages. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein with a high affinity for PS. Co-staining with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The following table is a template illustrating how to present quantitative data from an Annexin V apoptosis assay of a cancer cell line (e.g., HCT116) treated with a hypothetical 4-fluoro-7-azaindole compound (Compound X) for 48 hours.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control0 (DMSO)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Compound X185.6 ± 3.58.9 ± 1.24.3 ± 0.91.2 ± 0.4
Compound X562.3 ± 4.125.4 ± 2.810.1 ± 1.52.2 ± 0.6
Compound X1035.8 ± 3.948.7 ± 3.313.5 ± 2.12.0 ± 0.7
Staurosporine (Positive Control)115.4 ± 2.565.1 ± 4.218.3 ± 2.91.2 ± 0.5

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed protocol for the Annexin V apoptosis assay using flow cytometry.

Materials and Reagents
  • 4-fluoro-7-azaindole compound of interest

  • Cell line of interest (e.g., adherent or suspension cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Pipettes and tips

  • Hemocytometer or automated cell counter

Experimental Workflow Diagram

G Experimental Workflow for Annexin V Apoptosis Assay cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis A Seed cells and allow to adhere/stabilize overnight B Treat cells with 4-fluoro-7-azaindole compound (include vehicle and positive controls) A->B C Incubate for the desired time period (e.g., 24, 48 hours) B->C D Harvest cells (trypsinization for adherent cells) C->D E Wash cells with cold PBS D->E F Resuspend cells in 1X Binding Buffer E->F G Count cells and adjust concentration F->G H Add Annexin V-FITC to cell suspension G->H I Incubate in the dark at room temperature H->I J Add Propidium Iodide (PI) just before analysis I->J K Analyze samples by flow cytometry J->K L Gate cell populations (viable, early apoptotic, late apoptotic, necrotic) K->L M Quantify percentage of cells in each quadrant L->M

Caption: Workflow for Annexin V Apoptosis Assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed the cells in a suitable culture vessel (e.g., 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and stabilize overnight.

    • Prepare stock solutions of the 4-fluoro-7-azaindole compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of the compound. Include a vehicle control (solvent only) and a positive control for apoptosis (e.g., staurosporine).

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours) under standard culture conditions.

  • Cell Harvesting:

    • For suspension cells: Gently collect the cells into a centrifuge tube.

    • For adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Washing and Resuspension:

    • Wash the cells twice by resuspending the pellet in cold PBS and centrifuging at 300 x g for 5 minutes.

    • Carefully discard the supernatant after the final wash.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell density to 1 x 10⁶ cells/mL in 1X Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or as recommended by the kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution. Do not wash the cells after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the compensation and gates correctly.

    • Acquire data for each sample.

    • Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus PI.

    • Use quadrant analysis to distinguish between:

      • Lower-left quadrant (Annexin V- / PI-): Viable cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage)

Signaling Pathways

Many 7-azaindole derivatives function as kinase inhibitors. Inhibition of survival signaling pathways, such as the PI3K/Akt pathway, is a common mechanism by which these compounds induce apoptosis. The diagram below illustrates a plausible signaling cascade initiated by a 4-fluoro-7-azaindole compound targeting a receptor tyrosine kinase (RTK).

Apoptosis Signaling Pathway Diagram

G Hypothetical Apoptotic Signaling Pathway for a 4-Fluoro-7-Azaindole Compound cluster_0 Cell Membrane cluster_1 Cytoplasm - Survival Signaling cluster_2 Mitochondrion - Intrinsic Apoptosis Pathway cluster_3 Execution Phase RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Compound 4-Fluoro-7-Azaindole Compound Compound->RTK Inhibition Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore Formation CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosome->Casp9 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Hypothetical Apoptotic Signaling Pathway.

Application Note and Protocol: Transwell Migration Assay for Novel 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for assessing the effect of novel 7-azaindole derivatives on cell migration using the Transwell assay, also known as the Boyden chamber assay. This in vitro method is fundamental for studying chemotaxis and the migratory capacity of cells in response to chemical cues, which is a critical process in cancer metastasis, immune response, and tissue regeneration.[1][2][3]

Introduction

Cell migration is a complex process involving the coordination of multiple cellular events. The Transwell migration assay is a widely used method to quantify the chemotactic response of cells.[3][4][5] It utilizes a two-chamber system separated by a microporous membrane.[1][3] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to establish a chemical gradient.[1][6] The number of cells that migrate through the pores to the lower surface of the membrane is quantified to determine the migratory potential. This protocol has been adapted to evaluate the inhibitory or stimulatory effects of novel 7-azaindole derivatives on cell migration.

Data Presentation

The quantitative results of the Transwell migration assay can be effectively summarized in the following table. This format allows for a clear comparison between different treatment groups.

Treatment GroupConcentration (µM)Number of Migrated Cells (Mean ± SD)% Migration Inhibition% Migration Stimulation
Negative Control0500 ± 250%0%
Positive Control (e.g., VEGF)20 ng/mL1500 ± 75N/A200%
7-Azaindole Derivative 11400 ± 2020%N/A
7-Azaindole Derivative 110250 ± 1550%N/A
7-Azaindole Derivative 150100 ± 1080%N/A
7-Azaindole Derivative 21550 ± 30N/A10%
7-Azaindole Derivative 210700 ± 40N/A40%
7-Azaindole Derivative 250900 ± 50N/A80%

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Materials
  • Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)[7]

  • 24-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Novel 7-azaindole derivatives

  • Chemoattractant (e.g., growth factors like VEGF or PDGF, or conditioned medium)

  • Fixation solution (e.g., 70% ethanol, 4% paraformaldehyde)[6][8]

  • Staining solution (e.g., 0.1% Crystal Violet)[8]

  • Cotton swabs

  • Inverted microscope

  • Hemocytometer or automated cell counter

Protocol

Phase 1: Cell Preparation and Seeding

  • Cell Culture: Culture cells to approximately 80-90% confluence in standard tissue culture flasks.[6]

  • Serum Starvation (Optional but Recommended): To enhance the response to the chemoattractant, serum-starve the cells for 4-24 hours in a low-serum or serum-free medium prior to the assay.[1] This reduces baseline cell motility.[1]

  • Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA.[7] Neutralize the trypsin with serum-containing medium, then centrifuge the cells.

  • Cell Counting and Resuspension: Resuspend the cell pellet in a serum-free or low-serum medium and determine the cell concentration using a hemocytometer or automated cell counter.[1] Adjust the cell suspension to the desired density (e.g., 1 x 10^5 to 1 x 10^6 cells/mL).[7]

Phase 2: Assay Setup

  • Rehydration of Transwell Inserts: Rehydrate the Transwell insert membranes by adding warm, serum-free medium to both the upper and lower chambers and incubating for 1-2 hours at 37°C.[1]

  • Preparation of Chemoattractant and Treatment Conditions:

    • In the lower chamber of the 24-well plate, add the medium containing the chemoattractant.[1]

    • For the negative control, use a serum-free or low-serum medium without a chemoattractant.

    • For the positive control, use a known chemoattractant.

    • For the experimental groups, add the medium with the chemoattractant and the desired concentrations of the novel 7-azaindole derivatives to the lower chamber.

  • Seeding Cells: Carefully remove the rehydration medium from the upper chamber and add 100-200 µL of the prepared cell suspension to the upper chamber of the Transwell insert.[6][8]

Phase 3: Incubation

  • Assembly: Carefully place the Transwell inserts containing the cells into the wells of the 24-well plate containing the chemoattractant and test compounds.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.[8] The incubation time is critical and can range from 4 to 48 hours, depending on the cell type's motility.[1]

Phase 4: Analysis of Migration

  • Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[2][4]

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution (e.g., 70% ethanol) for 10-15 minutes at room temperature.[6]

  • Staining: Stain the fixed cells by placing the insert into a well containing a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.[7][8]

  • Washing: Gently wash the insert with distilled water to remove excess stain.[7]

  • Quantification:

    • Manual Counting: Allow the membrane to dry, then count the stained cells on the bottom of the membrane using an inverted microscope.[1] Count the cells in several random fields of view to get an average.[6]

    • Colorimetric Quantification: Elute the stain from the cells using a solvent (e.g., 10% acetic acid) and measure the absorbance of the solution with a microplate reader.[8] The absorbance is proportional to the number of migrated cells.[8]

Visualizations

Experimental Workflow Diagram

Transwell_Migration_Assay_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assay Setup cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Analysis cell_culture Cell Culture (80-90% Confluence) serum_starve Serum Starvation (4-24h) cell_culture->serum_starve harvest Harvest & Count Cells serum_starve->harvest resuspend Resuspend in Serum-Free Medium harvest->resuspend seed_cells Seed Cells into Upper Chamber resuspend->seed_cells rehydrate Rehydrate Transwell Insert add_chemo Add Chemoattractant & 7-Azaindole Derivatives to Lower Chamber rehydrate->add_chemo incubate Incubate Plate (4-48h, 37°C, 5% CO2) seed_cells->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_cells Fix Migrated Cells remove_nonmigrated->fix_cells stain_cells Stain Cells (e.g., Crystal Violet) fix_cells->stain_cells quantify Quantify Migrated Cells (Microscopy or Plate Reader) stain_cells->quantify

Caption: Workflow of the Transwell migration assay for 7-azaindole derivatives.

Signaling Pathway Inhibition (Hypothetical)

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoattractant Receptor PI3K PI3K Receptor->PI3K Chemoattractant Binding AKT AKT PI3K->AKT Rac_Cdc42 Rac/Cdc42 AKT->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Migration Cell Migration Actin->Migration Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibition

Caption: Hypothetical inhibition of a pro-migratory signaling pathway by a 7-azaindole derivative.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a fluorinated derivative of 7-azaindole, is a critical building block in medicinal chemistry.[1] Its structural resemblance to purine and its ability to form key hydrogen bond interactions make it a privileged scaffold for developing potent and selective kinase inhibitors.[1][2] The strategic introduction of a fluorine atom at the 4-position and an amino group at the 5-position can significantly enhance the physicochemical and pharmacological properties of the molecule, such as metabolic stability, lipophilicity, and target binding affinity.[3] This compound is a key intermediate in the synthesis of inhibitors for various kinases, including those in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][3]

These application notes provide a detailed overview of a robust and scalable three-stage synthetic route for the kilogram-scale production of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, suitable for drug development settings.[4] The protocols prioritize safety, efficiency, and high product purity.[4]

Overall Synthetic Pathway

The recommended scalable synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4) begins with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1) and proceeds through a three-stage process: fluorination, nitration, and reduction.[4]

G cluster_0 Overall Synthetic Pathway 7-Azaindole (1) 7-Azaindole (1) 4-Fluoro-7-azaindole (2) 4-Fluoro-7-azaindole (2) 7-Azaindole (1)->4-Fluoro-7-azaindole (2) Fluorination 4-Fluoro-5-nitro-7-azaindole (3) 4-Fluoro-5-nitro-7-azaindole (3) 4-Fluoro-7-azaindole (2)->4-Fluoro-5-nitro-7-azaindole (3) Nitration 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4) 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4) 4-Fluoro-5-nitro-7-azaindole (3)->4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4) Reduction

A high-level overview of the three-stage synthetic route.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for each stage of the synthesis on a kilogram scale.

Table 1: Stage 1 - Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2)

ParameterValue
Starting Material1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) (1)
Key Reagentsn-Butyllithium (n-BuLi), N-Fluorobenzenesulfonimide (NFSI)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C
Typical Reaction Time2-4 hours
Typical Yield70-80%
Purity (HPLC)>98%

Table 2: Stage 2 - Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3)

ParameterValue
Starting Material4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2)
Nitrating AgentPotassium Nitrate (KNO₃) in Concentrated Sulfuric Acid (H₂SO₄)
Temperature0-5 °C
Typical Reaction Time3-5 hours
Typical Yield85-95%
Purity (HPLC)>97%

Table 3: Stage 3 - Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4)

ParameterValue
Starting Material4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3)
Reduction MethodCatalytic Hydrogenation
CatalystPalladium on Carbon (Pd/C) or Raney Nickel
SolventEthanol or Methanol
Hydrogen Pressure50-60 psi
TemperatureRoom Temperature
Typical Reaction Time4-6 hours
Typical Yield90-98%
Purity (HPLC)>99%

Experimental Protocols

Safety Precautions
  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[5][6] It must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques.[5] All glassware must be oven-dried before use.[7] Personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[7]

  • Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[8][9] The addition of the nitrating agent must be done slowly, with efficient cooling and stirring to maintain the specified temperature range.[1] Nitric acid and sulfuric acid are highly corrosive.[2] Appropriate PPE must be worn.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area using appropriate high-pressure equipment. Ensure the system is purged with an inert gas before and after the reaction.

Stage 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2)

This protocol is adapted from a lithium-halogen exchange followed by electrophilic fluorination, which is preferred for scale-up.[4]

G cluster_1 Stage 1: Fluorination Workflow Start Start Dissolve 7-Azaindole in THF Dissolve 7-Azaindole in THF Start->Dissolve 7-Azaindole in THF Cool to -78°C Cool to -78°C Dissolve 7-Azaindole in THF->Cool to -78°C Add n-BuLi Add n-BuLi Cool to -78°C->Add n-BuLi Stir for 30 min Stir for 30 min Add n-BuLi->Stir for 30 min Add NFSI solution Add NFSI solution Stir for 30 min->Add NFSI solution Stir for 1 hour Stir for 1 hour Add NFSI solution->Stir for 1 hour Quench with NH4Cl Quench with NH4Cl Stir for 1 hour->Quench with NH4Cl Workup and Isolation Workup and Isolation Quench with NH4Cl->Workup and Isolation Crystallization Crystallization Workup and Isolation->Crystallization Product (2) Product (2) Crystallization->Product (2)

Workflow for the fluorination of 7-azaindole.

Materials and Equipment:

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 2.2 eq)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane/Ethyl acetate

  • Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an inert gas inlet

  • Addition funnels

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), charge the reaction vessel with 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous THF (10 L/kg). Stir until all solids are dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (2.2 eq) to the reaction mixture over 1-2 hours, maintaining the internal temperature at or below -70 °C. Stir the mixture for an additional 30 minutes at -78 °C.

  • Fluorination: In a separate vessel, dissolve NFSI (1.2 eq) in anhydrous THF (5 L/kg). Add this solution to the reaction mixture at -78 °C over 1 hour, ensuring the temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution, keeping the temperature below -50 °C. Allow the mixture to warm to room temperature.

  • Work-up and Isolation: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from a suitable solvent system such as heptane/ethyl acetate to afford 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2) as a solid.

Stage 2: Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3)

This stage involves the regioselective nitration of the fluorinated intermediate.[4]

Materials and Equipment:

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2) (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃) (1.05 eq)

  • Crushed ice/water

  • Heptane

  • Reaction vessel with cooling capabilities, mechanical stirring, and a temperature probe

Procedure:

  • Dissolution: Carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2) (1.0 eq) to concentrated sulfuric acid (5 L/kg) in the reaction vessel at 0-5 °C, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for an additional 2-3 hours. Monitor for completion by HPLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice/water (20 L/kg), ensuring the temperature is kept below 20 °C.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with water until the filtrate is neutral, and then wash with cold heptane.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3).

Stage 3: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4)

The final step is the reduction of the nitro group to the target amine, preferably by catalytic hydrogenation for scale-up.[4]

Materials and Equipment:

  • 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3) (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas

  • High-pressure hydrogenation reactor

  • Celite

Procedure:

  • Reaction Setup: To the hydrogenation reactor, add 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (3) (1.0 eq), the catalyst (e.g., 10% Pd/C), and the solvent (e.g., ethanol, 10-15 L/kg).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (4) is often of high purity. If necessary, it can be further purified by recrystallization or silica gel column chromatography.[5]

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a valuable scaffold for the synthesis of inhibitors targeting the PI3K/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[10][11] Inhibitors based on this scaffold can act as ATP-competitive inhibitors of kinases like Akt, blocking downstream signaling and inducing apoptosis in cancer cells.

G cluster_2 PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Targets activates/inhibits Inhibitor Inhibitor based on scaffold (4) Inhibitor->Akt Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

The PI3K/Akt pathway and the point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key intermediate in drug development. While the query specified 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, the preponderance of published synthetic challenges and methodologies relates to the corresponding 5-amine derivative. The guidance provided here for the 5-amine may offer analogous troubleshooting strategies for the 5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine?

A1: Two primary synthetic strategies are commonly employed:

  • Nitration and Subsequent Reduction: This involves the nitration of a 4-fluoro-7-azaindole core, followed by the reduction of the nitro group to the desired amine.[1][2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly installs the amino group onto a 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine intermediate.[1][3]

Q2: What are common impurities I might encounter?

A2: Common impurities can stem from starting materials, side reactions, or degradation.[4] Potential impurities may include:

  • Unreacted starting materials.

  • Isomeric byproducts from incomplete regioselectivity during fluorination or nitration.[4]

  • Side products from reactions like over-nitration or hydrodehalogenation.[1]

  • Partially reduced intermediates, such as nitroso or hydroxylamine species, if the reduction step is incomplete.[1]

Q3: What are the general solubility properties of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine?

Q4: How should I store 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine?

A4: 7-Azaindole derivatives are generally stable under standard laboratory conditions.[4] However, to prevent potential degradation, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[4] The amino group can be susceptible to oxidation over time.[4]

Troubleshooting Guides

Issue 1: Low Yield and/or Purity in the Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

Symptoms:

  • Low yield of the desired 5-nitro product.

  • Multiple spots observed on TLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Over-nitration Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the formation of multiple nitro-substituted products.[1]
Nitration at alternative positions (e.g., C3) The 5-position is electronically favored, but nitration can occur at other sites.[1] Careful column chromatography is often necessary to isolate the desired isomer.[1]
N-Nitration Employ a protecting group on the pyrrole nitrogen, such as triisopropylsilyl (TIPS) or benzenesulfonyl (Bs), to prevent nitration at this position and improve regioselectivity.[1]
Oxidation of the pyrrole ring The electron-rich pyrrole ring is susceptible to oxidation under harsh nitrating conditions.[1] Use milder nitrating agents or carefully control the reaction temperature.[1]
Issue 2: Incomplete Reduction of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine

Symptoms:

  • The reaction does not proceed to completion.

  • Formation of byproducts is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Incomplete Reduction The nitro group may be only partially reduced, leading to nitroso or hydroxylamine intermediates.[1] Ensure sufficient equivalents of the reducing agent are used and monitor the reaction to completion by TLC or LC-MS.
Catalyst Poisoning (Catalytic Hydrogenation) The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. Use high-purity materials.
Side Reactions Depending on the reducing agent, other functional groups may be affected. Select a reducing agent chemoselective for the nitro group, such as tin(II) chloride or catalytic hydrogenation.[1]
Issue 3: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion to the desired 5-amino product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Hydrodehalogenation Reductive cleavage of the carbon-halogen bond can occur as a side reaction.[1] Screen different palladium catalysts and ligands to minimize this pathway.
Catalyst Deactivation Nitrogen atoms in the azaindole core can coordinate to the palladium center, inhibiting the catalyst.[1] Using a protecting group on the pyrrole nitrogen can sometimes improve the reaction outcome.[1]
Suboptimal Reaction Conditions The choice of base, solvent, temperature, and catalyst/ligand combination is crucial. A thorough optimization of these parameters is often necessary.[1]
Issue 4: Difficulty in Product Purification

Symptoms:

  • Broad peaks or multiple spots on TLC/LC-MS after initial work-up.[4]

  • Low recovery of the product after purification.[4]

  • Color change of product fractions.[4]

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Incomplete Reaction or Side Products Optimize reaction conditions to drive the reaction to completion and minimize side product formation.[4]
Inadequate Extraction Perform multiple extractions with a suitable organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.[4]
Product Tailing on Silica Gel The basic nature of the amine can cause tailing on silica gel chromatography. Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to improve peak shape.[4]
Product Degradation on Silica Gel The compound may be unstable on acidic silica gel.[4] Pre-treat the silica gel with triethylamine in the eluent to neutralize acidic sites, and minimize the time the compound spends on the column.[4]
Co-eluting Impurities If column chromatography is ineffective, attempt crystallization from a suitable solvent or solvent mixture to remove impurities with different solubilities.[4]

Experimental Protocols & Workflows

Overall Synthetic Pathway

The recommended scalable synthetic route involves three main stages.[2]

G Start 7-Azaindole Inter1 4-Fluoro-7-azaindole Start->Inter1 Fluorination Inter2 4-Fluoro-5-nitro-7-azaindole Inter1->Inter2 Nitration End 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Inter2->End Reduction

Overall synthetic pathway.
Stage 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (Fluorination)

A preferred method for scale-up is a lithium-halogen exchange followed by electrophilic fluorination.[2]

G cluster_main Fluorination Workflow A Protection of 4-Bromo-7-azaindole B Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) A->B C Electrophilic Fluorination (NFSI) B->C D Quench and Deprotection (Aqueous Workup) C->D E Isolation and Purification D->E

Fluorination via lithium-halogen exchange.

Protocol:

  • Protection: To a solution of 4-bromo-7-azaindole in anhydrous THF at 0 °C, add triisopropylsilyl chloride followed by imidazole. Stir at room temperature for 2 hours.[2]

  • Lithium-Halogen Exchange: Cool the mixture to -78 °C and slowly add n-butyllithium, maintaining the temperature below -70 °C.[2]

  • Fluorination: In a separate vessel, dissolve N-fluorobenzenesulfonimide (NFSI) in anhydrous THF and add this solution to the reaction mixture at -78 °C.[2]

  • Quench and Deprotection: After stirring, slowly quench the reaction with a saturated aqueous ammonium chloride solution and allow it to warm to room temperature.[2]

  • Workup and Isolation: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. The crude product is purified by crystallization.[2]

Parameter Value
Starting Material 4-Bromo-7-azaindole
Key Reagents n-BuLi, NFSI
Solvent THF
Temperature -78 °C
Typical Yield 70-80%
Purity (HPLC) >98%
[2]

Stage 2: Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (Nitration)

G cluster_main Nitration Workflow A Dissolve 4-Fluoro-7-azaindole in conc. H2SO4 at 0-5 °C B Portion-wise addition of KNO3 (maintain 0-5 °C) A->B C Stir and monitor for completion B->C D Quench onto ice/water C->D E Isolate by filtration D->E F Wash and dry product E->F

Workflow for the nitration of 4-Fluoro-7-azaindole.

Protocol:

  • Dissolution: Carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid at 0-5 °C.[2]

  • Nitration: Add potassium nitrate portion-wise, maintaining the temperature between 0-5 °C. Stir for 2-3 hours and monitor for completion by HPLC.[1][2]

  • Quench: Slowly pour the reaction mixture onto crushed ice/water.[2]

  • Isolation: Collect the precipitated solid by filtration, wash with water until neutral, and then wash with a cold, non-polar solvent.[2]

  • Drying: Dry the product under vacuum.[2]

Stage 3: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (Reduction)

Catalytic hydrogenation is a preferred industrial method.[2] An alternative lab-scale method uses tin(II) chloride.[1]

Protocol (using Tin(II) Chloride):

  • To a solution of 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine in ethanol, add tin(II) chloride dihydrate.[1]

  • Heat the reaction mixture to reflux for 4 hours.[1]

  • After cooling, remove the solvent under reduced pressure.[1]

  • Take up the residue in ethyl acetate and add a saturated aqueous solution of sodium bicarbonate.[1]

  • Stir vigorously, then filter to remove the precipitate.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Purify the crude product by silica gel column chromatography.[1]

Purification Troubleshooting Logic

G r_node r_node s_node s_node start Crude Product check_purity Check Purity (TLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure success Purification Successful is_pure->success Yes col_chrom Column Chromatography is_pure->col_chrom No add_base Add base (e.g., Et3N) to eluent? col_chrom->add_base add_base->check_purity Yes crystallize Attempt Crystallization add_base->crystallize No crystallize->check_purity

Troubleshooting logic for purification.

References

Technical Support Center: Byproduct Identification and Troubleshooting in Reactions of 4-Fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-7-azaindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with 4-fluoro-7-azaindole?

A1: 4-Fluoro-7-azaindole is a versatile building block commonly used in a variety of cross-coupling and nucleophilic substitution reactions. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically at the 4-position.

  • Buchwald-Hartwig Amination: For the synthesis of N-arylated derivatives.

  • Sonogashira Coupling: To introduce alkyne moieties.

  • Nucleophilic Aromatic Substitution (SNAr): Where the fluorine atom is displaced by a nucleophile.

Q2: I am observing a significant amount of starting material consumption in my Suzuki coupling, but the yield of my desired product is low. What could be the issue?

A2: A common issue in Suzuki coupling reactions is the formation of homocoupling byproducts, where two molecules of your boronic acid reagent react with each other. Another possibility is the dehalogenation of your 4-fluoro-7-azaindole, resulting in the formation of 7-azaindole.

Q3: In my Buchwald-Hartwig amination, I am seeing a byproduct with a mass corresponding to the loss of fluorine and the addition of a hydrogen atom. What is this and how can I prevent it?

A3: This byproduct is likely the result of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations. This occurs when the aryl halide is reduced instead of undergoing amination. Optimizing the catalyst, ligand, and base combination can help minimize this side reaction.

Q4: My Sonogashira coupling with 4-bromo-7-azaindole is producing a significant amount of a dimer of my alkyne. How can I suppress this?

A4: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. Running the reaction under copper-free conditions or using specific ligands can help to minimize the formation of this byproduct.

Q5: Are there any specific challenges associated with Nucleophilic Aromatic Substitution (SNAr) on 4-fluoro-7-azaindole?

A5: While the fluorine atom at the 4-position is activated towards SNAr, the reaction can sometimes lead to a mixture of products, especially with complex nucleophiles or under harsh reaction conditions. Careful optimization of temperature, solvent, and base is crucial for achieving high selectivity. The N-H of the pyrrole ring can also be deprotonated, potentially leading to N-arylation as a side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Homocoupling and Dehalogenation

Problem: Low yield of the desired cross-coupled product with significant formation of boronic acid homocoupling byproduct and/or dehalogenated 4-fluoro-7-azaindole.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Quantitative Data on Byproduct Formation:

Catalyst SystemBaseSolventTemperature (°C)Homocoupling (%)Dehalogenation (%)Desired Product (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10015-255-1065-80
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1105-10<585-95
Pd(dppf)Cl₂Cs₂CO₃DMF9010-205-1565-75

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-7-azaindole

  • Reagents:

    • 4-Fluoro-7-azaindole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous, degassed toluene (0.1 M)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-fluoro-7-azaindole, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Suppressing Hydrodehalogenation

Problem: Formation of 7-azaindole as a significant byproduct due to hydrodehalogenation.

Logical Relationship for Minimizing Hydrodehalogenation:

Buchwald_Hartwig_Logic Start Hydrodehalogenation Byproduct Observed Ligand_Choice Use Bulky, Electron-Rich Ligands (e.g., RuPhos, BrettPhos) Start->Ligand_Choice Base_Selection Employ Weaker, Non-nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃) Start->Base_Selection Low_Temp Lower Reaction Temperature Start->Low_Temp Outcome Reduced Hydrodehalogenation, Increased Amination Product Ligand_Choice->Outcome Base_Selection->Outcome Low_Temp->Outcome

Caption: Key factors to minimize hydrodehalogenation.

Quantitative Data on Byproduct Formation:

LigandBaseSolventTemperature (°C)Hydrodehalogenation (%)Desired Product (%)
BINAPNaOtBuToluene10020-3060-70
RuPhosK₂CO₃Dioxane80<5>90
BrettPhosLHMDSTHF70<5>95

Experimental Protocol: Buchwald-Hartwig Amination of 4-Fluoro-7-azaindole

  • Reagents:

    • 4-Fluoro-7-azaindole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous, degassed dioxane (0.1 M)

  • Procedure:

    • In a glovebox, add Pd(OAc)₂, RuPhos, and K₂CO₃ to a Schlenk tube.

    • Add 4-fluoro-7-azaindole and the amine.

    • Seal the tube, remove from the glovebox, and add degassed dioxane.

    • Heat the reaction to 80 °C and stir for 12-24 hours.

    • Work-up and purify as described for the Suzuki coupling.

Sonogashira Coupling: Avoiding Glaser Homocoupling

Problem: Formation of a symmetrical diyne byproduct from the terminal alkyne.

Experimental Workflow to Minimize Glaser Coupling:

Sonogashira_Workflow Start Prepare Reaction Mixture (Aryl Halide, Alkyne, Base) Degas Thoroughly Degas Solvent and Mixture Start->Degas Copper_Free Use Copper-Free Conditions Degas->Copper_Free Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Copper_Free->Add_Catalyst Monitor Monitor Reaction by TLC/LC-MS Add_Catalyst->Monitor Workup Aqueous Workup and Purification Monitor->Workup

Caption: Workflow for copper-free Sonogashira coupling.

Quantitative Data on Byproduct Formation:

Copper SourceLigandBaseSolventGlaser Coupling (%)Desired Product (%)
CuI (5 mol%)PPh₃Et₃NTHF20-4050-70
NoneSPhosDIPAToluene<5>90
NoneXPhosCs₂CO₃Dioxane<5>90

Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Bromo-7-azaindole

  • Reagents:

    • 4-Bromo-7-azaindole (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Diisopropylamine (DIPA) (2.0 equiv)

    • Anhydrous, degassed toluene (0.1 M)

  • Procedure:

    • To a Schlenk tube, add 4-bromo-7-azaindole and Pd(PPh₃)₄.

    • Evacuate and backfill with argon.

    • Add degassed toluene, the terminal alkyne, and DIPA.

    • Stir at room temperature to 60 °C until completion.

    • Work-up and purify as previously described.

Nucleophilic Aromatic Substitution (SNAr): Improving Selectivity

Problem: Formation of multiple products or low conversion.

Troubleshooting Decision Tree:

SNAr_Troubleshooting Start Low Yield or Multiple Products Check_Base Is the base too strong or nucleophilic? Start->Check_Base Check_Temp Is the temperature too high? Check_Base->Check_Temp No Use_Weaker_Base Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) Check_Base->Use_Weaker_Base Yes Check_Solvent Is the solvent appropriate (e.g., polar aprotic)? Check_Temp->Check_Solvent No Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Change_Solvent Switch to a different polar aprotic solvent (e.g., DMF, NMP) Check_Solvent->Change_Solvent No Success Improved Selectivity and Yield Use_Weaker_Base->Success Lower_Temp->Success Change_Solvent->Success

Caption: Decision tree for troubleshooting SNAr reactions.

Experimental Protocol: SNAr of 4-Fluoro-7-azaindole with a Secondary Amine

  • Reagents:

    • 4-Fluoro-7-azaindole (1.0 equiv)

    • Secondary amine (2.0 equiv)

    • K₂CO₃ (3.0 equiv)

    • Anhydrous DMSO (0.2 M)

  • Procedure:

    • To a round-bottom flask, add 4-fluoro-7-azaindole, the secondary amine, and K₂CO₃.

    • Add DMSO and heat the mixture to 120-140 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Technical Support Center: Purification of Fluorinated 7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated 7-azaindole intermediates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of fluorinated 7-azaindole intermediates in a question-and-answer format.

Chromatography Issues

Question: I am having difficulty separating regioisomers of my fluorinated 7-azaindole. What chromatographic conditions should I try?

Answer: Separating regioisomers of fluorinated 7-azaindoles can be challenging due to their similar polarities. Here are several strategies to improve separation:

  • Stationary Phase Selection: Standard silica gel may not provide sufficient resolution. Consider using stationary phases with different selectivities. Fluorinated phases, such as those with pentafluorophenyl (PFP) groups, can offer unique interactions and improved separation for fluorinated compounds.[1] Alternatively, reversed-phase chromatography on C8 or C18 columns can be effective.[2][3]

  • Mobile Phase Optimization:

    • Normal Phase: Experiment with different solvent systems. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. Adding a small amount of a polar solvent like isopropanol or a modifier like triethylamine (for basic compounds) can improve peak shape and resolution.

    • Reversed Phase: A water/acetonitrile or water/methanol gradient is standard. The addition of mobile phase modifiers like trifluoroacetic acid (TFA) for acidic compounds or using a fluorinated eluent like trifluoroethanol (TFE) can enhance separation.[2][4] TFE can alter the surface energy of the stationary phase, leading to unique selectivity.[1]

  • Temperature: Optimizing the column temperature in HPLC can improve separation efficiency.[2]

Question: My fluorinated 7-azaindole intermediate is showing poor peak shape (tailing or fronting) during HPLC analysis. How can I improve this?

Answer: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions: Polar fluorinated compounds can interact with residual silanols on silica-based columns, leading to tailing.[4] Using an end-capped column can minimize these interactions.[4]

  • Mobile Phase pH: Ensure the mobile phase pH is at least two units away from the pKa of your compound to maintain a single ionic form.[4]

  • Column Overload: Injecting too much sample can lead to fronting.[4] Try reducing the sample concentration or injection volume.[4]

Question: How can I effectively remove residual palladium catalyst from my reaction mixture?

Answer: Palladium catalysts are commonly used in the synthesis of 7-azaindoles and their removal is a frequent challenge.[5][6]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration through a pad of Celite is often sufficient.[7]

  • Column Chromatography: While standard silica gel chromatography can remove some palladium residues, co-elution is possible.[7]

  • Scavengers: Using solid-supported metal scavengers with thiol or other functional groups that bind palladium can be highly effective.[7][8] These can be used in batch mode or as a scavenger column.

  • Activated Carbon: Treatment with activated carbon can remove palladium, but it may also adsorb your product, leading to lower yields.[7] It is important to optimize the amount and type of activated carbon used.[7]

  • Extraction: In some cases, liquid-liquid extraction with an aqueous solution containing a chelating agent can help remove palladium salts.[6]

Crystallization Issues

Question: My fluorinated 7-azaindole intermediate is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with polar compounds.[9]

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[9]

  • Solvent System:

    • Use a less polar solvent or a solvent mixture.[9] A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective.[9][10]

    • Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[11]

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to dissolve the oil and attempt recrystallization from a more dilute solution.[9]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[9]

    • Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.[9]

Question: No crystals are forming, even after prolonged cooling. What steps can I take?

Answer: This indicates that the solution is not supersaturated enough for crystallization to occur.

  • Evaporate Solvent: Gently heat the solution to remove some of the solvent, thereby increasing the concentration of your compound.[9]

  • Lower Temperature: If an ice bath is insufficient, try a salt-ice bath or a freezer to achieve lower temperatures.[9]

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) until the solution becomes turbid.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying fluorinated 7-azaindole intermediates?

A1: The primary challenges stem from the unique properties imparted by the fluorine atoms and the azaindole core. These include:

  • High Polarity: The presence of both a fluorine atom and a pyridine ring can make these molecules quite polar, which can lead to difficulties in both chromatography (e.g., strong retention on normal phase) and crystallization (e.g., "oiling out").

  • Solubility Issues: Finding a suitable solvent for both reaction and purification can be challenging.

  • Separation of Isomers: The synthesis of substituted 7-azaindoles can often lead to the formation of regioisomers that are difficult to separate.

  • Removal of Catalysts: Many synthetic routes employ metal catalysts (e.g., palladium) which must be removed to very low levels for pharmaceutical applications.[8]

Q2: Are there specific HPLC columns recommended for fluorinated 7-azaindoles?

A2: While standard C18 columns can be effective, specialized columns can offer better selectivity. Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, are often recommended for the separation of fluorinated and aromatic compounds due to unique dipole-dipole, π-π, and ion-exchange interactions.[1] For reversed-phase applications, pairing a standard C8 column with a fluorinated eluent like trifluoroethanol (TFE) can also provide excellent separation.[2][3]

Q3: What safety precautions should be taken when working with fluorinated intermediates and solvents?

A3: Fluorinated compounds and solvents can have unique safety considerations. Always consult the Safety Data Sheet (SDS) for each specific compound. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and being aware of the potential for the release of harmful vapors. Some fluorinating agents used in synthesis can be highly toxic and corrosive.[12]

Q4: Can I use the same purification strategies for fluorinated 7-azaindoles as for non-fluorinated analogues?

A4: While the general principles of purification remain the same, the introduction of fluorine can significantly alter a molecule's properties, often requiring adjustments to standard protocols.[12] For example, you may need to use more polar solvent systems in normal-phase chromatography or consider specialized fluorinated stationary phases for HPLC. Recrystallization solvents will also likely need to be re-optimized.

Data Presentation

Table 1: Recommended HPLC/UPLC Conditions for Fluorinated 7-Azaindole Intermediates

Mode Stationary Phase Typical Mobile Phase A Typical Mobile Phase B Gradient Notes
Reversed-Phase C18, C8, PFPWater + 0.1% Formic Acid or TFAAcetonitrile or Methanol + 0.1% Formic Acid or TFA5-95% B over 10-20 minPFP columns can provide alternative selectivity for isomers.[1]
Reversed-Phase C8WaterTrifluoroethanol (TFE)Isocratic or GradientPairing a hydrocarbon column with a fluorinated eluent can enhance separation.[2][3]
Normal Phase Silica, DiolHexane or HeptaneEthyl Acetate or Isopropanol0-100% B over 10-20 minAddition of a small amount of triethylamine may be needed for basic compounds.
HILIC Amide, CyanoAcetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid95-5% B over 10-20 minUseful for highly polar compounds.

Table 2: Common Recrystallization Solvent Systems for Fluorinated Heterocycles

Solvent System Type Compound Polarity Notes
Ethanol/WaterTwo-solventPolarA common choice for polar compounds that are soluble in ethanol and less soluble in water.[11]
Isopropanol/HeptaneTwo-solventMedium to High PolarityGood for inducing crystallization of polar molecules.
Ethyl Acetate/HexaneTwo-solventLow to Medium PolarityA versatile system for a range of polarities.[11]
Dichloromethane/HexaneTwo-solventLow to Medium PolarityEffective for less polar intermediates.
TolueneSingle-solventAromatic compoundsCan be effective for compounds that crystallize well from aromatic solvents.[11]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude fluorinated 7-azaindole intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dry sample onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure fluorinated 7-azaindole intermediate in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (an anti-solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise with swirling until the solution just begins to turn cloudy.[10]

  • Clarification: If necessary, add a few drops of the hot "good" solvent to redissolve any precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting start Crude Fluorinated 7-Azaindole Intermediate purification_method Select Purification Method start->purification_method chromatography Chromatography purification_method->chromatography Impure liquid or non-crystalline solid crystallization Crystallization purification_method->crystallization Crystalline solid chrom_issue Chromatography Issue? chromatography->chrom_issue cryst_issue Crystallization Issue? crystallization->cryst_issue poor_separation Poor Separation (e.g., isomers) chrom_issue->poor_separation Yes peak_tailing Poor Peak Shape chrom_issue->peak_tailing Yes pd_contamination Pd Contamination chrom_issue->pd_contamination Yes pure_product Pure Product chrom_issue->pure_product No sol_separation Change Stationary Phase (e.g., PFP) Optimize Mobile Phase Adjust Temperature poor_separation->sol_separation sol_tailing Use End-capped Column Adjust Mobile Phase pH Reduce Sample Load peak_tailing->sol_tailing sol_pd Use Pd Scavenger Filter through Celite Treat with Activated Carbon pd_contamination->sol_pd sol_separation->pure_product sol_tailing->pure_product sol_pd->pure_product cryst_issue->pure_product No oiling_out Oiling Out cryst_issue->oiling_out Yes no_crystals No Crystals Form cryst_issue->no_crystals Yes sol_oiling Slow Cooling Rate Change Solvent System Dilute Solution Seed or Scratch oiling_out->sol_oiling sol_no_cryst Evaporate Solvent Lower Temperature Add Anti-Solvent no_crystals->sol_no_cryst sol_oiling->pure_product sol_no_cryst->pure_product

Caption: Troubleshooting workflow for the purification of fluorinated 7-azaindole intermediates.

Chromatography_Optimization cluster_problem Problem: Poor Separation cluster_solutions Potential Solutions problem Co-eluting Impurities or Isomers sp Stationary Phase Optimization problem->sp mp Mobile Phase Optimization problem->mp other Other Parameters problem->other sp_options Switch to PFP column Try HILIC for polar compounds Use different RP phase (C8 vs C18) sp->sp_options mp_options Change organic modifier (ACN vs MeOH) Add modifier (TFA, TFE) Adjust gradient slope mp->mp_options other_options Adjust column temperature Optimize flow rate other->other_options

Caption: Logical relationships for optimizing chromatographic separation of fluorinated 7-azaindoles.

References

Technical Support Center: Optimizing Suzuki Reactions for 4-Fluoro-5-Hydroxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-fluoro-5-hydroxy-7-azaindole. Given the unique electronic and functional group characteristics of this substrate, this guide offers a systematic approach to overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 4-fluoro-5-hydroxy-7-azaindole challenging?

A1: The 4-fluoro-5-hydroxy-7-azaindole substrate presents several challenges. The acidic protons of the 5-hydroxy group and the N-H of the azaindole ring can interfere with the palladium catalyst and the base, leading to low yields. The electron-withdrawing fluorine atom can influence the reactivity of the azaindole ring, potentially affecting the oxidative addition step of the catalytic cycle. Careful optimization of protecting groups and reaction conditions is therefore crucial.

Q2: Do I need to protect the hydroxyl and N-H groups on the 4-fluoro-5-hydroxy-7-azaindole?

A2: Yes, protection of both the 5-hydroxy and the N-H groups is highly recommended to prevent side reactions and catalyst deactivation. The acidic protons on these functional groups can react with the base and interfere with the catalytic cycle. N-protection, for instance with a Boc or SEM group, can also improve solubility and lead to more consistent results.[1]

Q3: What are some common side reactions to watch out for?

A3: Common side reactions in Suzuki couplings include:

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent. Using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can help mitigate this.

  • Homocoupling: Two molecules of the boronic acid couple together, often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is essential to minimize this.

  • Dehalogenation: The halogen on the azaindole is replaced by a hydrogen atom. This can sometimes be addressed by screening different catalyst/ligand combinations.

Q4: How does the fluorine substituent affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom generally facilitates the oxidative addition step of the Suzuki catalytic cycle.[1] However, the overall electronic properties of the substituted azaindole will determine the optimal reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A systematic approach is key to diagnosing the cause of low or no product formation. The following workflow can help identify the root cause.

TroubleshootingWorkflow cluster_reagents Reagent Integrity Checks Start Low or No Yield Observed Reagent_Check 1. Verify Reagent Integrity Start->Reagent_Check Condition_Check 2. Assess Reaction Conditions Reagent_Check->Condition_Check Reagents OK Aryl_Halide Aryl Halide Purity Protection_Check 3. Evaluate Protecting Group Strategy Condition_Check->Protection_Check Conditions Appear Correct Catalyst_Screen 4. Screen Catalysts and Ligands Protection_Check->Catalyst_Screen Protection is Robust Base_Solvent_Screen 5. Screen Bases and Solvents Catalyst_Screen->Base_Solvent_Screen No Improvement Resolved Reaction Optimized Base_Solvent_Screen->Resolved Optimization Successful Boronic_Acid Boronic Acid/Ester Stability (check for protodeboronation) Catalyst_Activity Catalyst/Precatalyst Activity (use fresh or test on a known reaction) Base_Purity Base Purity and Anhydrous? Solvent_Quality Solvent Degassed and Anhydrous?

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Issue 2: Incomplete Reaction or Stalling

If the reaction starts but does not go to completion, consider the following:

  • Catalyst Deactivation: The palladium catalyst may be slowly deactivating over the course of the reaction. This can be due to insufficient ligand, presence of oxygen, or interaction with unprotected functional groups. Increasing catalyst loading or using a more robust pre-catalyst might help.

  • Insufficient Base: The base may be consumed by the acidic protons on the substrate if protection is incomplete or the protecting group is labile under the reaction conditions. Using a stronger base or a larger excess may be necessary.

  • Reaction Temperature: The reaction may require a higher temperature to proceed to completion, especially with less reactive coupling partners.

Experimental Protocols

Given the lack of a specific protocol for 4-fluoro-5-hydroxy-7-azaindole, the following represents a logical experimental approach starting with protection, followed by an optimized Suzuki coupling.

Step 1: Protecting Group Installation (Hypothetical Protocol)

ProtectionWorkflow Substrate 4-Fluoro-5-hydroxy- 7-azaindole N_Protection N-Protection (e.g., Boc₂O, DMAP, THF) Substrate->N_Protection N_Protected N-Boc-4-fluoro-5-hydroxy- 7-azaindole N_Protection->N_Protected OH_Protection OH-Protection (e.g., TBDMSCl, Imidazole, DMF) N_Protected->OH_Protection Fully_Protected Fully Protected Substrate OH_Protection->Fully_Protected

Caption: A proposed two-step protection strategy for the starting material.

Detailed Methodology:

  • N-Protection: To a solution of 4-fluoro-5-hydroxy-7-azaindole in an appropriate solvent (e.g., THF or DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS. Work up the reaction to isolate the N-Boc protected intermediate.

  • O-Protection: Dissolve the N-Boc-4-fluoro-5-hydroxy-7-azaindole in an anhydrous solvent like DMF. Add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.). Stir at room temperature until the reaction is complete. Isolate the fully protected substrate after an appropriate aqueous work-up and purification by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

The following protocols are starting points for optimization based on successful couplings of similar substrates.[2][3] It is assumed the starting material is a halogenated (e.g., bromo- or iodo-) derivative of the protected 4-fluoro-5-hydroxy-7-azaindole.

Protocol A: Suzuki Coupling using Pd(dppf)Cl₂

  • In a reaction vessel, combine the protected halo-azaindole (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or DME. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Protocol B: Suzuki Coupling using a Buchwald Precatalyst

  • To a reaction vessel, add the protected halo-azaindole (1.0 eq.), the arylboronic acid (1.5 eq.), a Buchwald precatalyst such as SPhos Pd G3 (2-5 mol%), and K₃PO₄ (2.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction to the desired temperature (60-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and perform a standard aqueous work-up as described in Protocol A.

  • Purify the product by flash column chromatography.

Data Presentation: Starting Conditions for Optimization

The following tables summarize typical reaction parameters for Suzuki coupling of related substrates and can serve as a starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterProtocol A (Pd(dppf)Cl₂)Protocol B (Buchwald Precatalyst)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂SPhos Pd G3 Precatalyst
Base K₂CO₃ or Cs₂CO₃K₃PO₄
Solvent(s) DME or 1,4-Dioxane (optional H₂O)1,4-Dioxane / H₂O
Temperature 80 - 100 °C60 - 110 °C

Note: Yields are highly substrate-dependent, and the conditions above are intended as a starting point for optimization.[2]

Table 2: Conditions for Suzuki Coupling of a 6-Chloro-3-iodo-7-azaindole Derivative [3]

ParameterCondition
Catalyst Pd₂(dba)₃ (5 mol%)
Ligand SPhos (5 mol%)
Base Cs₂CO₃ (2 eq.)
Solvent Toluene/Ethanol (1:1)
Temperature 60 °C
Boronic Acid 1.2 eq.

This protocol was successful for the C3-arylation of an N-protected 7-azaindole.[3]

References

Technical Support Center: Improving Yield in the Nitration of 4-Fluoro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of 4-fluoro-7-azaindole. The guidance provided is based on established principles of heterocyclic chemistry, as direct literature on this specific reaction is limited.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the nitration of 7-azaindoles?

The nitration of 7-azaindoles presents several challenges inherent to the electronic nature of the heterocyclic system. The 7-azaindole nucleus consists of a π-excessive pyrrole ring fused to a π-deficient pyridine ring.[1] Direct nitration of the indole core is often problematic due to the high electron density and acid-sensitive nature of the pyrrole ring, which can lead to polymerization under strongly acidic conditions.[2] Furthermore, the pyridine nitrogen can be protonated in acidic media, which deactivates the pyridine ring towards electrophilic substitution.

Q2: Which position on the 4-fluoro-7-azaindole ring is most likely to be nitrated?

Electrophilic substitution on the 7-azaindole ring typically occurs on the pyrrole moiety. For indole itself, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack under non-acidic conditions.[2] However, in strongly acidic media, protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically at the C5 and C6 positions.[2] For 4-fluoro-7-azaindole, the fluorine atom at the 4-position is an electron-withdrawing group, which may influence the regioselectivity. The most probable sites for nitration are the C3 and C5 positions. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Q3: What are common side reactions to be aware of during the nitration of 4-fluoro-7-azaindole?

Common side reactions include:

  • Polymerization: Acid-catalyzed polymerization is a significant issue with indoles, leading to the formation of insoluble tars and low yields of the desired product.[2]

  • Over-nitration: The introduction of more than one nitro group can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[2]

  • Formation of regioisomers: Nitration can occur at multiple positions, leading to a mixture of products that can be difficult to separate.

  • Oxidation: Strong nitrating agents can oxidize the electron-rich pyrrole ring.

Q4: Are there any alternative strategies to direct nitration for introducing a nitro group onto the 7-azaindole core?

Yes, if direct nitration proves to be low-yielding or non-selective, alternative strategies can be employed. One common approach is to use a starting material that already contains a nitro group at the desired position and then construct the 7-azaindole ring system. For example, the Fischer indole synthesis can be adapted using a substituted phenylhydrazine to generate a specific nitro-azaindole.[2] Another strategy involves protecting the indole nitrogen, which can help to modulate the reactivity of the ring system and improve selectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the nitration of 4-fluoro-7-azaindole.

Problem Potential Cause Recommended Solution
Low or No Yield Acid-catalyzed polymerization of the 7-azaindole starting material.Avoid strongly acidic conditions like HNO₃/H₂SO₄.[2] Consider using milder nitrating agents such as acetyl nitrate or employing an N-protecting group strategy.[2]
Decomposition of the nitrating agent.Prepare the nitrating agent in situ at low temperatures (e.g., below 10°C) and add it slowly to the reaction mixture.[2]
Reaction temperature is too low.While low temperatures are often necessary to control selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature while monitoring the reaction by TLC.
Formation of Multiple Products (Poor Regioselectivity) Inappropriate reaction conditions or nitrating agent.To favor C3 nitration, consider using non-acidic conditions like benzoyl nitrate.[2] For nitration on the pyridine ring (e.g., C5), stronger acidic conditions might be necessary, but this increases the risk of polymerization.[2] A systematic screen of nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) and solvents is recommended.
Formation of Insoluble Tars Polymerization of the starting material or product.Use milder reaction conditions (lower temperature, less acidic medium). Employing a protecting group on the indole nitrogen can also mitigate this issue.
Over-Nitration (Dinitro Products Formed) Excess of nitrating agent or reaction temperature is too high.Carefully control the stoichiometry of the nitrating agent, using a minimal excess.[2] Maintain a low reaction temperature throughout the addition and reaction time.

Experimental Protocols

The following are suggested starting protocols for the nitration of 4-fluoro-7-azaindole. These should be considered as starting points for optimization.

Protocol 1: Nitration with Acetyl Nitrate

  • Preparation of Acetyl Nitrate: In a round-bottom flask cooled to 0-5°C, slowly add fuming nitric acid (1.05 eq) to acetic anhydride (3 eq) with vigorous stirring. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate flask, dissolve 4-fluoro-7-azaindole (1 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile). Cool the solution to -10°C.

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution to the solution of 4-fluoro-7-azaindole, maintaining the temperature at -10°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and water. Neutralize the solution with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nitration with Nitronium Tetrafluoroborate (NO₂BF₄)

  • Reaction Setup: Dissolve 4-fluoro-7-azaindole (1 eq) in a polar aprotic solvent such as acetonitrile or sulfolane. Cool the solution to 0°C.

  • Nitration: Add nitronium tetrafluoroborate (1.05 eq) portion-wise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Quantitative Data Summary (Hypothetical Optimization Study)

The following table is a hypothetical representation of data from an optimization study for the nitration of 4-fluoro-7-azaindole. Researchers should use this as a template to record their own experimental results.

Entry Nitrating Agent Solvent Temperature (°C) Time (h) Yield of 3-nitro isomer (%) Yield of 5-nitro isomer (%) Other Products (%)
1HNO₃/H₂SO₄H₂SO₄01515Polymer
2Acetyl NitrateCH₂Cl₂-10245105
3Acetyl NitrateAcetonitrile0255153
4NO₂BF₄Acetonitrile01.56552
5NO₂BF₄Sulfolane01.570<5<2

Visualizations

logical_workflow cluster_solutions Troubleshooting Steps start Start: Nitration of 4-fluoro-7-azaindole issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes multiple_products Multiple Products issue->multiple_products Yes tars Insoluble Tars issue->tars Yes success Successful Nitration issue->success No solution_low_yield Use milder nitrating agent (e.g., Acetyl Nitrate, NO2BF4) Increase temperature cautiously Check reagent quality low_yield->solution_low_yield solution_multiple_products Screen different solvents Lower reaction temperature Change nitrating agent for better regioselectivity multiple_products->solution_multiple_products solution_tars Use milder conditions (lower temp, less acid) Consider N-protection tars->solution_tars solution_low_yield->start Retry Experiment solution_multiple_products->start Retry Experiment solution_tars->start Retry Experiment

Caption: Troubleshooting workflow for the nitration of 4-fluoro-7-azaindole.

Caption: Potential regioselectivity in the nitration of 4-fluoro-7-azaindole.

References

troubleshooting guide for the reduction of nitro-7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the reduction of nitro-7-azaindoles to their corresponding amino derivatives. This transformation is a critical step in the synthesis of various biologically active compounds.

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Reaction

Question: My reduction of nitro-7-azaindole is slow or stalls before completion. What are the common causes and how can I address this?

Answer: Incomplete or slow reactions are a frequent challenge. Several factors, from reagent choice to reaction conditions, can be responsible. Here is a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The effectiveness of your reducing agent or catalyst is crucial.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time or through improper storage. Ensure your catalyst is fresh. If you suspect deactivation, consider increasing the catalyst loading (mol%). For stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Use finely powdered metal and consider activation if needed.[1] The concentration of the acid is also a critical factor for the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose during storage. It is advisable to use a fresh batch of high-quality reagents.[1]

  • Solvent and Solubility: Poor solubility of the nitro-7-azaindole can significantly limit the reaction rate.[1][2]

    • Ensure the starting material is fully dissolved in the reaction solvent.

    • For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[1][2] Protic co-solvents can often enhance the efficiency of hydrogenation reactions.[1][2]

  • Reaction Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a satisfactory rate.[1] However, exercise caution as higher temperatures can sometimes promote the formation of side products.[1]

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed.[1]

Issue 2: Formation of Side Products

Question: I am observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

Answer: The formation of side products is a common issue arising from the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to improving selectivity.

  • Choice of Reducing Agent: Some reagents are known to be more chemoselective. For instance, tin(II) chloride (SnCl₂) is often favored for its high selectivity in reducing nitro groups without affecting other sensitive functionalities.[3]

  • Temperature Control: The reduction of nitro groups is often exothermic. Localized overheating can promote the formation of side products like azoxy derivatives.[1] Ensure efficient stirring and consider cooling the reaction vessel, especially during the initial stages.

  • pH Control: For metal-based reductions, maintaining an appropriate pH is crucial. In some cases, the addition of an acid or a buffer can suppress the formation of undesired intermediates.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reduction of nitro-7-azaindoles?

There is no single "best" reagent, as the optimal choice depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. However, here is a comparison of commonly used methods:

Reducing Agent/MethodAdvantagesDisadvantages
Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni) Clean reaction, high yields, easy product isolation.[4]May reduce other functional groups, requires specialized equipment for high pressure.[4]
Iron (Fe) in Acidic Media (e.g., HCl, AcOH) Inexpensive, mild conditions, good for sensitive functional groups.[4][5]Can be slow, workup can be tedious due to iron salts.[6]
Tin(II) Chloride (SnCl₂) Mild, highly chemoselective for the nitro group.[3][4]Stoichiometric amounts are needed, tin waste can be an issue.[6]
Zinc (Zn) in Acidic Media (e.g., AcOH) Mild conditions, suitable for substrates with other reducible groups.[4]Can sometimes lead to the formation of hydroxylamines.[7]
Sodium Dithionite (Na₂S₂O₄) Works well in aqueous solutions, can be selective.[5]Can decompose on storage, may not be effective for all substrates.[1]

Q2: My nitro-7-azaindole has other reducible functional groups. How can I selectively reduce the nitro group?

For substrates with multiple reducible functional groups, chemoselectivity is key.

  • Tin(II) chloride (SnCl₂) is often the reagent of choice for its high selectivity towards the nitro group.[3][4]

  • Iron powder with ammonium chloride in a mixture of ethanol and water can also provide good results at room temperature.[6]

  • Catalytic hydrogenation with Raney Nickel can sometimes be used in place of Pd/C to avoid dehalogenation of aromatic halides.[4]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can observe the disappearance of the starting material spot (nitro-7-azaindole) and the appearance of the product spot (amino-7-azaindole). The product is typically more polar and will have a lower Rf value.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve the nitro-7-azaindole (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd).[1]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.[1]

Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)
  • Setup: To a solution of the nitro-7-azaindole (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[1]

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1] Redissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate. Filter the resulting precipitate and separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Visual Guides

Below are diagrams illustrating the general workflow for troubleshooting and the reduction pathway.

Troubleshooting_Workflow Start Incomplete/Sluggish Reaction CheckReagent Check Reagent/Catalyst Activity Start->CheckReagent CheckSolubility Check Solubility Start->CheckSolubility CheckTemp Adjust Temperature Start->CheckTemp CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry Optimization Systematic Optimization CheckReagent->Optimization CheckSolubility->Optimization CheckTemp->Optimization CheckStoichiometry->Optimization

Caption: Troubleshooting workflow for incomplete reactions.

Reduction_Pathway Nitro Nitro-7-Azaindole (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction Amine Amino-7-Azaindole (R-NH2) Hydroxylamine->Amine Reduction

Caption: General pathway for nitro group reduction.

References

stability issues of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid loss of my compound in an aqueous buffer. What are the potential causes?

A1: The 7-azaindole core, which is the basis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, can be susceptible to degradation under certain conditions. Based on studies of similar pyrrolopyridine derivatives, instability in aqueous solutions can be attributed to several factors:

  • pH-Dependent Hydrolysis: Pyrrolopyridine derivatives have shown susceptibility to both acidic and alkaline conditions.[1][2] The phenolic hydroxyl group in your compound could also influence its stability at different pH values. It is crucial to maintain a neutral pH for your solution whenever possible.

  • Oxidation: The electron-rich pyrrole ring can be prone to oxidation. The presence of dissolved oxygen or oxidizing agents in your buffer can lead to degradation.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of pyrrolopyridine compounds.[1][2] It is recommended to handle solutions of this compound in amber vials or under low-light conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: While specific data for this compound is unavailable, general recommendations for similar heterocyclic compounds suggest the following:

  • Short-Term Storage (up to one week): Solutions should be stored at 2-8°C.[3][4]

  • Long-Term Storage: For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Solvent Choice: The choice of solvent can impact stability. For long-term storage, consider aprotic solvents like DMSO or DMF, and store them at low temperatures. For aqueous buffers, prepare fresh solutions for each experiment.

Q3: I see an unexpected peak in my HPLC analysis after dissolving the compound. What could it be?

A3: The appearance of a new peak in your chromatogram could indicate the presence of an impurity or a degradation product. To identify the unknown peak, consider the following troubleshooting steps:

  • Verify Starting Material Purity: First, ensure the purity of your solid this compound using an appropriate analytical method.

  • Monitor Reaction Progress: If the compound was recently synthesized, the peak could be an unreacted starting material or a byproduct.[5]

  • Consider Degradation: If the solid is pure, the new peak is likely a degradant. The 7-azaindole core can be sensitive to strong acids or bases, and high temperatures.[5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound activity over the time course of the experiment.

Possible Causes & Troubleshooting Steps:

Possible CauseSuggested Action
Solution Instability Prepare fresh solutions of this compound immediately before each experiment. If using a stock solution, assess its stability in the assay buffer over the experiment's duration.
Adsorption to Labware The compound may adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials.
Interaction with Assay Components Components of your assay media (e.g., high concentrations of nucleophiles) could be reacting with the compound. Run a control experiment incubating the compound in the assay media without cells or target protein to check for degradation.
Issue 2: Formation of Precipitate in Solution

Symptoms:

  • Cloudiness or visible particles in the solution upon preparation or after a short period of storage.

Possible Causes & Troubleshooting Steps:

Possible CauseSuggested Action
Low Solubility The compound may have limited solubility in the chosen solvent or buffer. Determine the solubility of the compound in various solvent systems. The use of co-solvents (e.g., a small percentage of DMSO or ethanol) may be necessary for aqueous solutions.
pH-Dependent Solubility The solubility of the compound may be highly dependent on the pH of the solution. Experiment with different pH values to find the optimal range for solubility.
Salt Formation If the buffer contains salts, the compound may be precipitating as a salt. Try using a different buffer system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Objective: To identify potential degradation pathways and the degradation products of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of the parent compound remaining and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the parent compound and any more lipophilic degradants. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a UV detector set at the λmax of this compound. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can help in peak tracking and identification.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The following tables are illustrative examples of how to present stability data for this compound.

Table 1: Summary of Forced Degradation Studies (Illustrative)

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl246015.22
0.1 N NaOH246045.83
3% H₂O₂24RT22.51
Heat (Solid)241055.11
Light-RT30.72

Table 2: Solution Stability in Different Buffers (Illustrative)

Buffer (pH)Temperature (°C)% Recovery after 24h% Recovery after 48h
Acetate (pH 4.5)2592.385.1
Phosphate (pH 7.4)2598.596.8
Carbonate (pH 9.0)2575.460.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Outcome stock Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress hplc HPLC Analysis (Stability-Indicating Method) stress->hplc Inject at Time Points data Data Processing (% Degradation, Peak Purity) hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_solutions Solutions start Inconsistent Assay Results check_solution Is the compound solution stable? start->check_solution solution_yes Prepare fresh solution check_solution->solution_yes No solution_no Proceed to next check check_solution->solution_no Yes check_adsorption Is the compound adsorbing to labware? adsorption_yes Use low-adhesion labware check_adsorption->adsorption_yes Yes adsorption_no Proceed to next check check_adsorption->adsorption_no No check_interaction Is the compound interacting with assay components? interaction_yes Run control experiment check_interaction->interaction_yes Possible solution_no->check_adsorption adsorption_no->check_interaction

Caption: Troubleshooting logic for inconsistent assay results.

References

avoiding side reactions in the functionalization of the 7-azaindole core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 7-azaindole functionalization. Our goal is to help you avoid common side reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on the 7-azaindole core?

The reactivity of the 7-azaindole ring is influenced by both the electron-rich pyrrole ring and the electron-deficient pyridine ring. Generally, the positions on the pyrrole ring are more susceptible to electrophilic attack. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1. Functionalization of the pyridine ring (C4, C5, C6) is more challenging and often requires specific strategies like metal-catalyzed C-H activation or the use of pre-functionalized starting materials.

Q2: Why is N-protection of the 7-azaindole core often necessary?

The acidic N-H proton of the pyrrole ring can interfere with many reactions. Deprotonation can lead to undesired side reactions, and the N-H group can also coordinate to metal catalysts, inhibiting their activity. Protecting the nitrogen atom as, for example, a carbamate (e.g., Boc) or with a sulfonyl group, prevents these issues and can also direct regioselectivity in certain reactions.

Q3: How can I improve the regioselectivity of halogenation on the 7-azaindole core?

Achieving high regioselectivity during halogenation can be challenging, often yielding a mixture of isomers. The choice of halogenating agent, solvent, and temperature are critical. For instance, enzymatic halogenation offers excellent regioselectivity, providing a green chemistry alternative to traditional methods that often use hazardous reagents.[1]

Q4: What are the key challenges in metal-catalyzed cross-coupling reactions with 7-azaindoles?

Common challenges include catalyst inhibition by the nitrogen atoms of the azaindole, dehalogenation of the starting material, and homocoupling of the boronic acid partner in Suzuki-Miyaura reactions. Careful selection of the palladium catalyst, ligands, base, and solvent system is crucial for success. For unprotected nitrogen-rich heterocycles, specialized precatalysts have been developed to overcome catalyst inhibition.[2][3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Halogenation

Problem: I am attempting to halogenate 7-azaindole and obtaining a mixture of C3- and C5-halogenated products, with low yield of the desired isomer.

Possible Causes and Solutions:

CauseSolution
Reaction Conditions Not Optimized The regioselectivity of halogenation is highly dependent on the reaction conditions. For example, bromination of 4-chloro-3-nitro-7-azaindole has been shown to be highly regioselective for the 5-position.[4]
Harsh Halogenating Reagents Traditional halogenation methods can be aggressive and lead to poor selectivity.
Consider using milder, more selective reagents. Enzymatic halogenation, for instance, has demonstrated excellent regioselectivity for the C3 position of the indole ring.[1]
Lack of a Directing Group The inherent electronic properties of the ring may not favor the desired position.
N-protection can influence the electronic distribution of the ring and direct halogenation to a specific position.
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling

Problem: My Suzuki-Miyaura coupling reaction with a halogenated 7-azaindole is giving low to no yield of the desired product.

Possible Causes and Solutions:

CauseSolution
Catalyst Inhibition The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium catalyst, leading to deactivation. This is a common issue with nitrogen-rich heterocycles.[3]
Use a catalyst system known to be effective for nitrogen-containing heterocycles. Catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often successful.[2] For unprotected N-H azaindoles, specific precatalysts have been developed that resist inhibition.[3]
Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. An unsuitable combination can lead to poor catalyst performance and side reactions.
Screen different base and solvent combinations. Common systems include K₃PO₄ in dioxane/water or Cs₂CO₃ in a mixture of 1,4-dioxane/EtOH/H₂O, especially for microwave-assisted reactions.[3][5]
Poor Quality of Boronic Acid Boronic acids can degrade over time, leading to lower reactivity.
Use freshly purchased or recrystallized boronic acid.
Issue 3: Dimerization and Other Side Reactions During Lithiation

Problem: When attempting to functionalize 7-azaindole via lithiation and electrophilic quench, I am observing significant amounts of a dimeric byproduct and low yields of my desired product.

Possible Causes and Solutions:

CauseSolution
Dimerization of Lithiated Intermediate The lithiated 7-azaindole can be nucleophilic enough to attack another molecule of the starting material, leading to dimerization. This has been observed in the synthesis of 7-azaindoles from picoline derivatives.[6]
Maintain a very low reaction temperature (e.g., -78 °C) to minimize the rate of dimerization. Add the lithiated species slowly to a solution of the electrophile to keep its concentration low.
Reaction with Solvent Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.
Use a non-reactive solvent if possible, or maintain strict temperature control.
Presence of Moisture Traces of water will quench the organolithium reagent, reducing the yield.
Ensure all glassware is flame-dried and solvents are rigorously dried before use.
N-H Deprotonation If the nitrogen is unprotected, the organolithium reagent will first deprotonate the N-H group, requiring an additional equivalent of base.
Use an N-protecting group to block this reactive site.

Experimental Protocols

Protocol 1: Regioselective C3-Sulfenylation of 7-Azaindole

This protocol is adapted from a procedure describing the iodine-catalyzed C-H chalcogenation of NH-free 7-azaindoles.[7][8]

Materials:

  • 7-Azaindole

  • Thiophenol (or other thiol)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution

  • Water

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer bar, add 7-azaindole (1.0 equiv) and DMSO (to make a 0.2 M solution).

  • Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

  • Add the desired thiol (1.1 equiv) to the reaction mixture.

  • Stir the reaction at 80 °C for 6 hours in open air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water and a saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: This method has been reported to produce C3-sulfenylated 7-azaindoles in excellent yields (typically 89-94%).[7]

Protocol 2: N-Boc Protection of 7-Azaindole

This is a general procedure for the N-Boc protection of amines.[9][10]

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (as a catalyst, optional)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 7-azaindole (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the solution. If the reaction is slow, a catalytic amount of DMAP can be added.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-7-azaindole

This protocol is a general procedure based on common practices for Suzuki-Miyaura reactions.[11][12][13]

Materials:

  • 3-Bromo-7-azaindole (or other halogenated 7-azaindole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel, combine 3-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (typically 2-5 mol %).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Regioselectivity in the Functionalization of 7-Azaindole

Reaction TypeReagents and ConditionsMajor Product PositionYield (%)Reference
SulfenylationThiophenol, I₂ (20 mol%), DMSO, 80 °C, 6hC394[7]
SelenylationDiphenyl diselenide, I₂ (20 mol%), DMSO, 80 °C, 6hC396[7]
ThiocyanationKSCN, I₂ (20 mol%), DMSO, 80 °C, 6hC374[7]
Enzymatic BrominationRebH variant 3-LSR, NaBrC3High[1]
BrominationNBS, low temperatureC5 (on 2-aminopyridine precursor)-[14]

Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

Catalyst SystemSubstrate ExampleBaseSolventYield (%)Reference
Pd(OAc)₂ / SPhos3-chloroindazoleK₃PO₄dioxane/H₂O95[3]
Pd(PPh₃)₄3-bromoindazoleCs₂CO₃1,4-dioxane/EtOH/H₂OGood[5]
PEPPSI-IPr6-chloroindoleK₃PO₄dioxane/H₂O97[3]

Visualizations

troubleshooting_suzuki start Low or No Yield in Suzuki Coupling catalyst Catalyst Inhibition? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No solution1 Use Bulky Ligands (e.g., SPhos, XPhos) or NHC Ligands catalyst->solution1 Yes solution2 Use Precatalysts for N-rich Heterocycles catalyst->solution2 Yes reagents Reagent Quality? conditions->reagents No solution3 Screen Different Base/Solvent Combinations conditions->solution3 Yes solution4 Use Fresh/ Purified Boronic Acid reagents->solution4 Yes end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

regioselectivity_logic start Desired Functionalization Site? c3 C3 Position start->c3 Most Reactive c2 C2 Position start->c2 Less Reactive pyridine_ring Pyridine Ring (C4-C6) start->pyridine_ring Least Reactive strategy1 Direct Electrophilic Substitution (e.g., Halogenation, Sulfenylation) c3->strategy1 strategy2 N-Protection followed by Directed ortho-Metalation (DoM) c2->strategy2 strategy3 Metal-Catalyzed C-H Activation or use of Pre-functionalized Starting Material pyridine_ring->strategy3

References

optimization of protecting group strategy for 4-fluoro-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing protecting group strategies and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is an N-protecting group often necessary for the synthesis and functionalization of 7-azaindole? A1: The pyrrolic nitrogen of the 7-azaindole core is nucleophilic and its N-H proton is acidic. This reactive site can interfere with many synthetic transformations. A protecting group is used to temporarily mask this functionality, preventing unwanted side reactions, improving solubility in organic solvents, and directing the regioselectivity of subsequent reactions such as lithiation, borylation, or halogenation.[1][2] The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its eventual removal.[2][3]

Q2: What are the most common N-protecting groups for 7-azaindole, and what are their primary advantages and disadvantages? A2: The two most common protecting groups for 7-azaindoles are tert-Butoxycarbonyl (Boc) and Tosyl (Ts).

  • tert-Butoxycarbonyl (Boc): This group is widely used due to its general stability under basic and nucleophilic conditions. It is typically removed under acidic conditions (e.g., TFA, HCl) or via thermolysis.[4][5][6] Its main disadvantage is its lability to strong acids, which may not be compatible with other acid-sensitive functional groups in the molecule.[7]

  • Tosyl (Ts): This is a robust, electron-withdrawing group that is stable to a wide range of acidic and oxidative conditions.[8] It can activate the azaindole ring for certain transformations. However, its removal often requires harsh conditions, such as strong bases (e.g., NaOH, KOH at high temperatures) or reducing agents, although milder methods using cesium carbonate have been developed.[9][10] Low yields during deprotection can sometimes be an issue.[11]

Q3: How does the choice of protecting group influence the regioselectivity of subsequent reactions? A3: Protecting groups can have significant directing effects. For example, the bulky Boc group can sterically hinder certain positions, while electron-withdrawing sulfonyl groups like Tosyl can influence the electronic properties of the heterocyclic rings. In Ir-catalyzed C-H borylation of N-Boc-7-azaindole, functionalization occurs preferentially at the 3-position of the five-membered ring.[12] In other cases, a temporary protecting group on the nitrogen atom can be used to direct lithiation to the 2-position.[1] The SEM group has been reported to act as both a protecting and activating group, facilitating nucleophilic aromatic substitution.[13]

Q4: What is an "orthogonal" protecting group strategy and why is it important? A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[3] For example, one might use a base-labile group on one part of the molecule and an acid-labile group (like Boc) on the 7-azaindole nitrogen. This allows for the selective deprotection and functionalization of one site without affecting the other, which is crucial in multi-step syntheses of complex molecules.[2]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or no yield during N-Boc protection. 1. Ineffective base. 2. Poor quality of di-tert-butyl dicarbonate (Boc₂O). 3. Presence of moisture.1. Use a stronger base like NaH or LiHMDS instead of organic amines. 2. Use fresh or purified Boc₂O. 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).
Incomplete N-Boc deprotection with TFA or HCl. 1. Insufficient reaction time or temperature. 2. Insufficient equivalents of acid. 3. The substrate contains other basic sites that neutralize the acid.1. Monitor the reaction by TLC/LCMS and increase the reaction time or warm gently if necessary.[14] 2. Increase the concentration or equivalents of the acid. 4M HCl in dioxane is a common and effective reagent.[7] 3. Consider alternative, non-acidic deprotection methods, such as using fluorinated alcohols (TFE or HFIP), which can be accelerated by microwave heating.[4][5]
The N-Boc group is cleaved during a subsequent reaction step. The reaction conditions (e.g., strong Lewis acids, prolonged heating) are too harsh for the Boc group.1. Switch to a more robust protecting group, such as Tosyl (Ts), which is stable to a wider range of conditions.[8] 2. Attempt the subsequent reaction under milder conditions if possible.
Low yield during N-Tosyl deprotection with NaOH/KOH. 1. The substrate is sensitive to harsh basic conditions, leading to decomposition. 2. The reaction requires very high temperatures, which can be difficult to control.1. Use a milder base system. Cesium carbonate (Cs₂CO₃) in a THF/Methanol mixture is highly effective for deprotecting N-tosylated indoles and azaindoles, often at room temperature.[9][10]
Formation of isomeric byproducts during functionalization. The directing effect of the protecting group is not completely selective, or the reaction conditions allow for isomerization.1. Modify the protecting group to enhance steric hindrance or electronic bias for the desired position. 2. Screen different catalysts, solvents, and temperatures to optimize regioselectivity. For instance, in some palladium-catalyzed couplings, the choice of ligand can heavily influence the outcome.[11]

Quantitative Data Summary

Table 1: Comparison of Common N-Protecting Groups for 7-Azaindole

Protecting GroupCommon Protection ConditionsStabilityCommon Deprotection ConditionsProsCons
Boc Boc₂O, DMAP, CH₂Cl₂ or NaH, THFStable to base, nucleophiles, hydrogenolysis.[6]Strong acid (TFA, HCl); Thermolysis (HFIP, TFE).[4][5][6]Easily introduced; mild deprotection options exist.Labile to strong acids; can be bulky.
Tosyl (Ts) TsCl, Pyridine or NaH, DMFStable to strong acid, oxidation, many organometallics.Strong base (NaOH, reflux); Reducing agents; Cs₂CO₃, THF/MeOH.[9]Very robust; electron-withdrawing nature can aid certain reactions.[8]Harsh deprotection conditions often required; can be difficult to remove.[11]
SEM SEMCl, NaH, DMFStable to a range of nucleophilic and basic conditions.Fluoride source (TBAF); Acidic conditions.Can act as a dual protecting and activating group for SNAr reactions.[13]Can be more expensive; introduces a silicon-containing byproduct.

Table 2: Reported Yields for Key Reactions with Protected 7-Azaindoles

ReactionProtecting GroupSubstrateConditionsYield (%)Reference
C-H Borylation (at C3)BocN-Boc-7-azaindole[Ir(OMe)(COD)]₂, dtbpy, n-hexane, rt, 5 h56%[12]
C-H Borylation (at C5)BocN-Boc-3-boryl-7-azaindole[Ir(OMe)(COD)]₂, dtbpy, n-hexane, rt, 96 h54%[12]
C-3 SulfenylationTosylN-Ts-7-azaindoleTsCl, TBAI, DMF86%[8]
C-3 SulfenylationBenzenesulfonylN-SO₂Ph-7-azaindolePhSO₂Cl, TBAI, DMF75%[8]
N-DeprotectionTosylN-Ts-azaindolesCs₂CO₃, THF/MeOH, rtQuantitative[9]
N-DeprotectionBocVarious N-Boc indolesHFIP, Microwave94-99%[5]

Visualizations

G cluster_workflow General Synthetic Workflow Start 7-Azaindole Starting Material Protect Step 1: N-Protection (e.g., Boc, Ts) Start->Protect Reagents: Boc₂O or TsCl Functionalize Step 2: C4-Fluorination or Functionalization at another position Protect->Functionalize e.g., Electrophilic fluorinating agent or Pd-catalyzed coupling Deprotect Step 3: N-Deprotection Functionalize->Deprotect Reagents: TFA, HCl, or Cs₂CO₃ End Final Product: 4-Fluoro-7-Azaindole Deprotect->End

Caption: A general workflow for the synthesis of 4-fluoro-7-azaindole.

G cluster_decision Decision Logic for Protecting Group Selection Start Planned Downstream Reaction? Acid Strongly Acidic Conditions? Start->Acid Yes Base Strongly Basic / Nucleophilic? Start->Base No ChooseTs Choose Tosyl (Ts) or other sulfonyl group Acid->ChooseTs Metal Metal-Catalyzed Coupling? Base->Metal No ConsiderBoth Consider Both Boc and Ts. Evaluate catalyst/reagent compatibility. Base->ConsiderBoth Yes ChooseBoc Choose Boc Metal->ChooseBoc

References

Technical Support Center: Purity Assessment of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is ideal for quantifying purity and separating impurities, while LC-MS helps in identifying the molecular weights of the compound and any impurities.[2] NMR spectroscopy is used to confirm the structure of the compound and can also be used for quantitative purity assessment (qNMR).

Q2: What are the common impurities that might be present in a sample of this compound?

A2: Common impurities can originate from the synthetic route and include unreacted starting materials, intermediates, byproducts of side reactions, and degradation products.[3] For instance, if the synthesis involves nitration followed by reduction, potential impurities could be the corresponding nitro-intermediate or incompletely reduced species.[4][5] Isomeric impurities arising from non-selective reactions are also a possibility.[3]

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: An unknown peak in an HPLC chromatogram can be investigated using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By analyzing the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight. This information, combined with knowledge of the synthetic pathway, can help in postulating the structure of the impurity.[2] For definitive structural elucidation, the impurity can be isolated using preparative HPLC and then analyzed by NMR spectroscopy.[2]

Q4: What is a suitable solvent for dissolving this compound for analysis?

A4: Based on the properties of similar pyrrolopyridine derivatives, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[3] For HPLC analysis, it is recommended to dissolve the sample in the mobile phase to avoid peak distortion.

Q5: What is the expected stability of this compound?

A5: The 7-azaindole core, of which this compound is a derivative, can be sensitive to strong acids, bases, and high temperatures.[2] The compound should be stored in a cool, dark place, preferably under an inert atmosphere to prevent degradation.

Troubleshooting Guides

HPLC Analysis

Issue 1: Unexpected Peaks in the Chromatogram

  • Symptom: The appearance of one or more unexpected peaks in the HPLC chromatogram.[2]

  • Possible Causes & Solutions:

Possible CauseSuggested Action
Contaminated Solvents or Reagents Use fresh, high-purity HPLC-grade solvents and reagents.[2]
Incomplete Reaction If analyzing a crude sample, monitor the reaction progress more closely using TLC or LC-MS to ensure completion.[2]
Degradation of the Compound The 7-azaindole core can be sensitive to strong acids or bases.[2] Ensure the mobile phase pH is appropriate and the sample is handled promptly.
Side Reactions during Synthesis The presence of byproducts from the synthesis. These can be identified using LC-MS.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks in the chromatogram, which can affect accurate integration and quantification.

  • Possible Causes & Solutions:

Possible CauseSuggested Action
Secondary Interactions with Column The basic nature of the pyridine ring can interact with residual silanols on the silica-based column. Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase if possible. A stronger solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
NMR Analysis

Issue: Unassigned Signals in the NMR Spectrum

  • Symptom: The presence of peaks in the ¹H or ¹³C NMR spectrum that do not correspond to the structure of this compound.[2]

  • Possible Causes & Solutions:

Possible CauseSuggested Action
Residual Solvents Compare the chemical shifts of the unassigned peaks with known solvent signals.
Presence of Impurities These could be starting materials, byproducts, or degradation products. Correlate with HPLC-MS data to identify the impurities.
Water in the Sample A broad peak may be observed, the chemical shift of which is dependent on the solvent and temperature.

Experimental Protocols

HPLC Method for Purity Assessment (Example Protocol)

This is a general-purpose reverse-phase HPLC method that can be used as a starting point for the purity analysis of this compound. Method optimization may be required.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 2 µL
Sample Preparation Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
¹H NMR for Structural Confirmation and Purity Estimation

This protocol provides a general procedure for acquiring a ¹H NMR spectrum for structural confirmation. For quantitative NMR (qNMR), a certified internal standard and specific acquisition parameters are necessary.

ParameterRecommended Condition
Instrument 400 MHz NMR Spectrometer
Sample Preparation Dissolve 5-10 mg of the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Acquisition Parameters
Pulse ProgramStandard 1D proton
Number of Scans16
Relaxation Delay (D1)5 seconds (for quantitative analysis, determine T1 and set D1 to 5 x T1)
Spectral Width-2 to 12 ppm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation cluster_reporting Reporting Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC LCMS LC-MS Analysis Dissolve->LCMS NMR NMR Analysis Dissolve->NMR Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Report Final Report Purity->Report Impurity_ID->Report Structure_Confirm->Report

Caption: Experimental workflow for the purity assessment of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification cluster_outcome Outcome Problem Unexpected Analytical Result Check_Method Review Analytical Method Problem->Check_Method Check_Sample Inspect Sample and Preparation Problem->Check_Sample Optimize_Method Optimize Method Parameters Check_Method->Optimize_Method Reprepare_Sample Re-prepare Sample Check_Sample->Reprepare_Sample Use_Fresh_Reagents Use Fresh Reagents Check_Sample->Use_Fresh_Reagents Reanalyze Re-analyze Sample Optimize_Method->Reanalyze Reprepare_Sample->Reanalyze Use_Fresh_Reagents->Reanalyze Resolved Issue Resolved Reanalyze->Resolved Successful Escalate Escalate to Senior Scientist Reanalyze->Escalate Unsuccessful

Caption: A logical troubleshooting workflow for addressing unexpected analytical results.

References

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in this pursuit, owing to its ability to mimic the hinge-binding motif of ATP.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-fluoro-substituted 7-azaindole analogs, offering insights supported by experimental data to inform future drug design and development.

While the primary focus of this guide is the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold, a comprehensive literature search revealed a greater abundance of publicly available data for the structurally analogous 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives. Given the close structural and electronic similarity between the hydroxyl and amino groups, the SAR data for the 5-amino analogs provides valuable insights into the binding interactions and potential of the 5-ol scaffold. This guide will therefore present a detailed analysis of the 5-amino analogs as a scientifically relevant surrogate, with the understanding that these findings can be extrapolated to inform the design of this compound derivatives.

The strategic placement of a fluorine atom at the 4-position of the 7-azaindole core can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability.[1] The substituent at the 5-position, be it a hydroxyl or an amino group, serves as a crucial vector for chemical modification, allowing for the fine-tuning of inhibitor potency and selectivity against various kinase targets.[1]

Comparative Biological Activity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Analogs

The following table summarizes the inhibitory activities of a series of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives against key oncogenic kinases. This data, synthesized from various sources, highlights the impact of substitutions at the 5-amino position on kinase inhibition.[3]

Compound IDR Group (Substitution at 5-amino)Target KinaseIC50 (nM)Cellular Activity (GI50, nM)
1a PhenylFGFR185120 (KMS-11)
1b 3-ChlorophenylFGFR15288 (KMS-11)
1c 3-MethoxyphenylFGFR176105 (KMS-11)
2a (1-Methyl-1H-pyrazol-4-yl)methylc-Met3565 (Hs 746T)
2b Pyridin-3-ylmethylc-Met4879 (Hs 746T)
3a 2,6-DifluorophenylALK1532 (H3122)
3b 2-Fluoro-6-chlorophenylALK1228 (H3122)

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and direct comparison between different studies should be made with caution.[3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold:

  • Substitution at the 5-amino position is critical for potency and selectivity. The nature of the R group directly influences the interaction with the solvent-exposed region of the kinase active site.

  • For FGFR1 inhibition, the introduction of a chlorine atom at the meta position of the phenyl ring (Compound 1b) resulted in a modest increase in potency compared to the unsubstituted phenyl ring (Compound 1a).

  • In the c-Met inhibitor series, heterocyclic substituents at the 5-amino position appear to be favorable, with the pyrazolyl-methyl group (Compound 2a) showing slightly better activity than the pyridinyl-methyl analog (Compound 2b).

  • For ALK inhibition, di-substituted phenyl rings with fluorine and chlorine atoms at the 2 and 6 positions (Compounds 3a and 3b) demonstrated high potency. This suggests that steric and electronic properties of these substituents are important for optimal binding in the ALK active site.

Key Signaling Pathways Targeted by 4-Fluoro-7-Azaindole Analogs

The 4-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer progression, including FGFR, c-Met, and ALK.[1][4] Understanding the signaling pathways regulated by these kinases is crucial for rational drug design.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Fluoro-7-azaindole Analog Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Invasion Cell Invasion, Metastasis, Survival RAS_MAPK->Invasion PI3K_AKT->Invasion STAT3->Invasion Inhibitor 4-Fluoro-7-azaindole Analog Inhibitor->cMet

Caption: c-Met Signaling Pathway and Point of Inhibition.

ALK_Signaling_Pathway ALK_Fusion EML4-ALK Fusion Protein RAS_MAPK RAS-MAPK Pathway ALK_Fusion->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Proliferation Cell Proliferation, Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor 4-Fluoro-7-azaindole Analog Inhibitor->ALK_Fusion

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of kinase inhibitors based on the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold.

General Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.

Experimental_Workflow Synthesis Chemical Synthesis of Analogs Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification Biochemical In vitro Kinase Assay (IC50 Determination) Purification->Biochemical Cellular Cell-based Proliferation Assay (GI50 Determination) Biochemical->Cellular Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Cellular->Mechanism ADME In vitro ADME/Tox Profiling Mechanism->ADME InVivo In vivo Efficacy Studies (Xenograft Models) ADME->InVivo Lead Lead Optimization InVivo->Lead

Caption: General workflow for kinase inhibitor synthesis and evaluation.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[5]

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Stop solution containing EDTA

  • Detection solution containing europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 384-well plate, add the kinase and substrate peptide to each well.

  • Add the test compound dilutions to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection solution and incubate in the dark to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (Sulforhodamine B - SRB)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in cancer cell lines.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

  • Solubilize the protein-bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion

The 4-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, particularly with a 5-amino substitution, represents a highly promising framework for the development of potent and selective kinase inhibitors. The SAR data presented in this guide, while focused on the 5-amino analogs due to data availability, provides a strong foundation for the rational design of novel this compound derivatives. By leveraging these insights and employing robust experimental protocols, researchers can continue to advance the development of this important class of therapeutic agents.

References

Unveiling the Impact of Fluorination: A Comparative Analysis of 4-fluoro-5-hydroxy-7-azaindole and Non-fluorinated Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle molecular modifications is paramount in the quest for more potent and selective therapeutic agents. The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of 4-fluoro-5-hydroxy-7-azaindole and its non-fluorinated counterpart, 5-hydroxy-7-azaindole, within the context of their potential biological activity, drawing insights from structure-activity relationship (SAR) studies of related compounds.

While direct comparative biological assay data for 4-fluoro-5-hydroxy-7-azaindole and 5-hydroxy-7-azaindole is not extensively available in publicly accessible literature, a wealth of information on the SAR of 7-azaindole derivatives, particularly as BRAF kinase inhibitors, allows for an insightful extrapolation of their potential performance. The strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, thereby impacting its overall biological profile.

The 7-Azaindole Core: A Cornerstone for Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] This has made it a foundational scaffold in the design of numerous kinase inhibitors. A prime example is the development of Vemurafenib (PLX4032) and its precursor PLX4720, potent inhibitors of the BRAFV600E mutant kinase, which is a key driver in many melanomas.[2][3] The discovery of these drugs was guided by extensive SAR studies centered on the 7-azaindole core, with a focus on substitutions at the 3, 4, and 5-positions.[4]

Comparative Analysis: Postulated Effects of 4-Fluoro Substitution

Based on established principles of medicinal chemistry and SAR trends observed in 7-azaindole analogs, we can project the comparative biological activities of 4-fluoro-5-hydroxy-7-azaindole and 5-hydroxy-7-azaindole.

Feature5-hydroxy-7-azaindole (Non-fluorinated Analog)4-fluoro-5-hydroxy-7-azaindole (Fluorinated Analog)Postulated Rationale
Binding Affinity (e.g., IC50, Ki) Potentially lowerPotentially higherThe electronegative fluorine atom at the 4-position can alter the electronic distribution of the azaindole ring, potentially enhancing hydrogen bonding interactions with the kinase hinge region. It may also participate in favorable orthogonal multipolar interactions with the protein backbone.
Metabolic Stability More susceptible to metabolismPotentially more resistant to metabolismThe C-H bond at the 4-position is a potential site for oxidative metabolism. Replacement with a strong C-F bond can block this metabolic pathway, leading to a longer half-life and improved pharmacokinetic profile.
Lipophilicity (LogP) LowerHigherFluorine is a lipophilic atom, and its introduction is expected to increase the overall lipophilicity of the molecule. This can influence cell permeability and plasma protein binding.
Selectivity Potentially lowerPotentially higherThe specific placement of the fluorine atom can introduce steric constraints that favor binding to the target kinase over other off-target kinases, thereby improving the selectivity profile.

Experimental Protocols

To empirically validate the postulated differences, the following experimental protocols would be essential:

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase (e.g., BRAFV600E).

  • Methodology:

    • Recombinant human BRAFV600E kinase is incubated with a specific substrate (e.g., MEK1) and ATP in a suitable buffer.

    • Serial dilutions of the test compounds (4-fluoro-5-hydroxy-7-azaindole and 5-hydroxy-7-azaindole) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a radiometric assay measuring the incorporation of 32P from [γ-32P]ATP.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay
  • Objective: To assess the anti-proliferative activity of the compounds in a relevant cancer cell line (e.g., A375 melanoma cells harboring the BRAFV600E mutation).

  • Methodology:

    • A375 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with increasing concentrations of the test compounds.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

Metabolic Stability Assay (Microsomal Stability)
  • Objective: To evaluate the in vitro metabolic stability of the compounds.

  • Methodology:

    • The test compounds are incubated with liver microsomes (human or other species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reactions are quenched, and the concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

    • The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.

Signaling Pathway and Experimental Workflow

The development of 7-azaindole based BRAF inhibitors targets the MAPK/ERK signaling pathway, which is constitutively activated by the BRAFV600E mutation, leading to uncontrolled cell proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor 4-fluoro-5-hydroxy-7-azaindole (or non-fluorinated analog) Inhibitor->BRAF Inhibition

MAPK/ERK Signaling Pathway and Point of Inhibition.

The general workflow for evaluating these compounds involves a tiered screening process, starting from in vitro biochemical assays and progressing to cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_adme ADME Profiling cluster_invivo In Vivo Studies Biochemical Biochemical Kinase Assay (IC50 determination) Cellular Cellular Proliferation Assay (GI50 determination) Biochemical->Cellular Metabolic Metabolic Stability Assay (Microsomal Stability) Cellular->Metabolic Permeability Permeability Assay (e.g., Caco-2) Metabolic->Permeability PK Pharmacokinetic Studies Permeability->PK Efficacy Xenograft Efficacy Models PK->Efficacy

General Experimental Workflow for Compound Evaluation.

Conclusion

The strategic incorporation of fluorine at the 4-position of the 5-hydroxy-7-azaindole scaffold is a rational design strategy aimed at enhancing the therapeutic potential of this promising class of compounds. Based on established SAR principles, the fluorinated analog is anticipated to exhibit improved potency, metabolic stability, and potentially selectivity compared to its non-fluorinated counterpart. The outlined experimental protocols provide a clear roadmap for the empirical validation of these hypotheses. Further investigation into the synthesis and biological evaluation of these specific analogs is warranted to fully elucidate their potential as next-generation kinase inhibitors.

References

Validating 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol as a Putative FGFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fibroblast growth factor receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a known driver in various cancers, making it a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry, has emerged as a promising foundation for the development of potent kinase inhibitors. This guide provides a comparative analysis of derivatives of this scaffold as FGFR inhibitors, offering supporting experimental data and detailed protocols to aid in the evaluation of novel compounds such as 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol.

Comparative Analysis of FGFR Inhibitor Potency

While direct experimental data for this compound is not publicly available, the inhibitory activities of several derivatives of the core 1H-pyrrolo[2,3-b]pyridine scaffold have been reported. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against FGFRs, alongside other known FGFR inhibitors for comparison. This data provides a benchmark for assessing the potential potency of novel analogs.

Compound/InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference Cell Line
1H-pyrrolo[2,3-b]pyridine Derivatives
Compound 4h79257124T1 (mouse breast cancer)[1][2]
Compound 3h5466320>3000Not Specified[2]
Compound 4a8393421>3000Not Specified[2]
Compound 4l266259634>3000Not Specified[2]
Clinically Investigated FGFR Inhibitors
AZD-45470.81247Not Specified[2]
Dovitinib (TKI258)Potent inhibitor of FGFR1, 2, and 3---FGFR-amplified breast cancer cells[3]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to validate FGFR inhibitors.

Kinase Inhibition Assay (TR-FRET)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific FGFR kinase.[4]

Objective: To quantify the concentration-dependent inhibition of FGFR kinase activity by the test compound and determine its IC50 value.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the following components in a kinase reaction buffer:

    • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3).

    • A biotinylated substrate peptide.

    • The test compound at various concentrations (typically a 10-point serial dilution).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP) at a concentration near its Km value for the specific FGFR isoform.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a detection solution containing:

    • Europium-labeled anti-phospho-substrate antibody.

    • Allophycocyanin (APC)-labeled streptavidin.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) to allow for antibody-antigen binding, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (SRB Assay)

This assay assesses the anti-proliferative effect of a compound on cancer cell lines with known FGFR pathway dysregulation.[4]

Objective: To determine the growth inhibitory (GI50) concentration of the test compound in a relevant cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with known FGFR amplification or mutation) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (typically a serial dilution) for a period that allows for multiple cell divisions (e.g., 72 hours). Include a vehicle control.

  • Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry. Solubilize the protein-bound dye by adding a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth for each compound concentration relative to the vehicle control. Plot the percentage of growth against the logarithm of the compound concentration and determine the GI50 value, the concentration at which cell growth is inhibited by 50%.

Visualizing Key Pathways and Processes

Understanding the underlying biological pathways and the experimental workflow is crucial for interpreting the validation data.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR Signaling Pathway.

Experimental_Workflow Start Hypothesized FGFR Inhibitor (e.g., this compound) Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Start->Kinase_Assay Determine_IC50 Determine IC50 Value Kinase_Assay->Determine_IC50 Cell_Assay Cellular Proliferation Assay (e.g., SRB Assay) Determine_IC50->Cell_Assay Determine_GI50 Determine GI50 Value Cell_Assay->Determine_GI50 In_Vivo In Vivo Efficacy Studies (Xenograft Models) Determine_GI50->In_Vivo Tox Toxicology and Pharmacokinetic Studies In_Vivo->Tox End Lead Optimization / Clinical Candidate Selection Tox->End

Caption: General Experimental Workflow for Inhibitor Validation.

References

A Comparative Analysis of 4-Fluoro- vs. 4-Chloro-7-Azaindole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold is a privileged heterocyclic motif due to its prevalence in biologically active compounds. The introduction of a halogen at the 4-position provides a versatile handle for further functionalization through various cross-coupling and substitution reactions. This guide presents a comparative analysis of the reactivity of 4-fluoro-7-azaindole and 4-chloro-7-azaindole in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), providing valuable insights for reaction planning and optimization.

Executive Summary

While both 4-fluoro- and 4-chloro-7-azaindole are valuable building blocks, their reactivity profiles exhibit notable differences. Generally, 4-fluoro-7-azaindole displays superior reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, a crucial transformation for introducing various nucleophiles. In contrast, both substrates are amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, with 4-chloro-7-azaindole being more commonly reported in the literature for these transformations. The choice between these two halo-azaindoles will ultimately depend on the desired synthetic route and the specific nucleophile or coupling partner to be employed.

Comparative Reactivity Data

The following table summarizes the available quantitative and qualitative data on the reactivity of 4-fluoro- and 4-chloro-7-azaindole in key chemical reactions. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the published literature.

Reaction TypeSubstrateCoupling Partner/NucleophileCatalyst/ConditionsYield (%)Observations & Citation
Suzuki-Miyaura Coupling 4-Chloro-7-azaindoleArylboronic acidsPd precatalysts, K₃PO₄, dioxane/H₂O, 60 °C91-99%Chloro-azaindoles are excellent substrates under these mild conditions.[1]
Buchwald-Hartwig Amination 4-Chloro-7-azaindoleN-methylpiperazineRuPhos precatalyst (P1), L1, LiHMDS, THF94%High yields and selectivities were observed with a range of secondary amines.[2]
Buchwald-Hartwig Amination 4-Chloro-7-azaindoleMorpholineRuPhos precatalyst (P1), L1, LiHMDS, THF91%Effective coupling with various aliphatic and aromatic secondary amines.[2]
Buchwald-Hartwig Amination 4-Chloro-7-azaindoleIndolineRuPhos precatalyst (P1), L1, LiHMDS, THF95%Demonstrates applicability to cyclic secondary amines.[2]
Nucleophilic Aromatic Substitution (SNAr) 4-Fluoro-7-azaindoleCyclic secondary aminesMicrowave heatingHigherShowed greater reactivity towards SNAr reactions under these conditions than the chloro-analog.[3]
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-7-azaindoleCyclic secondary aminesMicrowave heatingLowerLess reactive in SNAr compared to the fluoro-analog.[3]

Reaction Mechanisms and Experimental Workflows

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The generally accepted catalytic cycle is depicted below.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition (Ar-Pd(II)-X)Ln Pd(0)Ln->Oxidative Addition Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')Ln Oxidative Addition->Transmetalation Ar'-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition (Ar-Pd(II)-X)Ln Pd(0)Ln->Oxidative Addition Ar-X Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation (Ar-Pd(II)-NR2)Ln Oxidative Addition->Amine Coordination\n& Deprotonation R2NH, Base Reductive Elimination Reductive Elimination Amine Coordination\n& Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2 SNAr_Mechanism Aryl-X Aryl-X (X = F, Cl) Meisenheimer Complex Meisenheimer Complex [Aryl(X)(Nu)]- Aryl-X->Meisenheimer Complex + Nu- Aryl-Nu Aryl-Nu Meisenheimer Complex->Aryl-Nu - X-

References

The Efficacy of 4-Azaindole Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro potency to in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of the performance of 4-azaindole based compounds, a promising class of kinase inhibitors, in both laboratory and living models.

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases. This characteristic, coupled with favorable physicochemical properties, has led to the development of numerous potent and selective kinase inhibitors targeting a range of diseases, particularly cancer. This guide will delve into the comparative efficacy of these compounds, present key experimental data, and provide detailed methodologies for the cited experiments.

In Vitro vs. In Vivo Efficacy: A Head-to-Head Comparison

The journey of a drug candidate from a laboratory benchtop to a potential clinical application is marked by a significant transition from in vitro (in glass) to in vivo (in a living organism) studies. While in vitro assays provide crucial initial data on the direct interaction of a compound with its molecular target, in vivo models offer a more complex biological system to assess a compound's overall therapeutic potential, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

Here, we present a comparative look at the efficacy of a representative 4-azaindole based compound, a potent inhibitor of Transforming Growth Factor-β Receptor I (TGFβRI), a key player in cancer progression and immune evasion.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy data for a representative 4-azaindole based TGFβRI inhibitor, compound 3f .

ParameterIn Vitro EfficacyIn Vivo Efficacy
Compound 3f (4-azaindole derivative)3f (4-azaindole derivative)
Target TGFβRI KinaseMC38 tumor model in mice
Metric IC50 (Enzymatic Assay)Tumor Growth Inhibition (TGI)
Value 0.8 nMSignificant antitumor efficacy in combination with anti-PD-1 antibody[1]
Metric pSMAD2 IC50 (Cell-based Assay)Durability of Response
Value 2.5 nMDurable antitumor activity with no observed toxicity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology: A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: A kinase reaction is set up in a multi-well plate containing the kinase, a suitable substrate, ATP, and varying concentrations of the 4-azaindole based inhibitor.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the ADP generated into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Measurement: The luminescence is measured using a plate reader. The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living animal model.

Methodology:

  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 MC38 murine colon adenocarcinoma cells) are subcutaneously implanted into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into different treatment groups: vehicle control, the 4-azaindole compound alone, a checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and the combination of the 4-azaindole compound and the checkpoint inhibitor. The treatments are administered according to a specific dosing schedule and route (e.g., oral gavage for the small molecule inhibitor and intraperitoneal injection for the antibody).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. The durability of the response is also assessed by monitoring tumor regrowth after the cessation of treatment.

Visualizing the Science

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing a key signaling pathway and a typical experimental workflow.

TGFB_Signaling_Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II (TGFβRII) TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I (TGFβRI) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., EMT, Immunosuppression) Nucleus->Gene_Transcription Regulates Azaindole_Inhibitor 4-Azaindole Inhibitor (e.g., Compound 3f) Azaindole_Inhibitor->TGFBR1 Inhibits

Caption: Simplified TGF-β signaling pathway and the point of intervention by 4-azaindole based inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Cell_Based_Assay Cell-Based Assay (e.g., pSMAD2) Xenograft_Model Tumor Xenograft Model (e.g., MC38 in mice) Cell_Based_Assay->Xenograft_Model Promising candidates advance to in vivo TGI_Assessment Tumor Growth Inhibition (TGI) Assessment Further_Development Further Preclinical Development TGI_Assessment->Further_Development Positive results lead to Lead_Compound 4-Azaindole Lead Compound Lead_Compound->Biochemical_Assay

Caption: General experimental workflow for evaluating 4-azaindole based compounds from in vitro to in vivo.

Conclusion

The development of 4-azaindole based compounds as kinase inhibitors represents a significant advancement in targeted therapy. The successful translation of potent in vitro activity into robust in vivo efficacy, as exemplified by compounds like the TGFβRI inhibitor 3f, underscores the potential of this chemical scaffold. This guide provides a framework for understanding and evaluating the comparative efficacy of these compounds, offering valuable insights for researchers dedicated to advancing novel cancer therapeutics. The provided experimental protocols and visualizations aim to facilitate the design and interpretation of future studies in this exciting field.

References

head-to-head comparison of different 7-azaindole scaffolds in kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core is a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has made it a cornerstone in the development of numerous clinical candidates and approved drugs.[1][2] This guide provides a head-to-head comparison of different 7-azaindole scaffolds, highlighting how substitutions on this core modulate inhibitory activity against various kinase targets. The information is supported by experimental data from peer-reviewed studies.

Understanding the 7-Azaindole Advantage

The 7-azaindole scaffold mimics the adenine portion of ATP, enabling it to act as an effective hinge-binder.[1][2] The nitrogen at position 7 and the pyrrolic NH group can form a bidentate hydrogen bond with the kinase hinge region, a key interaction for potent inhibition.[2] The versatility of the 7-azaindole ring allows for substitutions at various positions, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitor.

Head-to-Head Comparison of Substituted 7-Azaindole Scaffolds

The inhibitory activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro potency (IC50 values) of various substituted 7-azaindole compounds against different kinase targets.

Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase Inhibition

A study exploring 7-azaindole derivatives with benzocycloalkanone motifs identified potent inhibitors of CDK9/CyclinT and Haspin kinase.[3]

Compound ID7-Azaindole SubstitutionTarget KinaseIC50 (nM)[3]
8g Benzocycloalkanone motifCDK9/CyclinT180
Haspin230
8h Benzocycloalkanone motifCDK9/CyclinT260
Haspin110
8l Benzocycloalkanone motifHaspin14

Data from Bioorganic & Medicinal Chemistry, 2020.[3]

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition

A systematic structure-activity relationship (SAR) analysis of 7-azaindole isoindolinone-based inhibitors revealed potent and selective PI3Kγ inhibitors.[4]

Compound ID7-Azaindole C3 SubstitutionPI3Kγ IC50 (nM)[4]THP-1 Cellular IC50 (µM)[4]
12 4-pyridyl70.4
13 3-pyridyl70.4
14 2-pyridyl333.5
28 Isoindolinone derivative40.040

Data from the Journal of Medicinal Chemistry.[4]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Structure-based design led to the discovery of novel 7-azaindole derivatives as selective and covalent inhibitors of FGFR4.[5]

Compound ID7-Azaindole SubstitutionFGFR4 IC50 (nM)[5]
24 Covalent warhead1.9
30 Covalent warhead1.2

Data from the Journal of Medicinal Chemistry, 2022.[5]

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition by 7-azaindole scaffolds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.

G cluster_pi3k PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Azaindole_PI3K 7-Azaindole Inhibitor Azaindole_PI3K->PI3K inhibits

PI3K/AKT signaling pathway and the point of inhibition.

G cluster_braf BRAF/MEK/ERK (MAPK) Signaling Pathway GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Azaindole_BRAF 7-Azaindole Inhibitor (e.g., Vemurafenib) Azaindole_BRAF->BRAF inhibits

BRAF/MEK/ERK pathway and the site of 7-azaindole inhibition.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation Compound 7-Azaindole Compound Library HTS High-Throughput Screening (HTS) Compound->HTS HitID Hit Identification HTS->HitID IC50 IC50 Determination HitID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular Cell-Based Assays Selectivity->Cellular InVivo In Vivo Efficacy Studies Cellular->InVivo Lead Lead Compound InVivo->Lead

A typical workflow for the evaluation of kinase inhibitors.

Experimental Protocols

The determination of kinase inhibitory activity is fundamental to the comparison of different scaffolds. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common luminescence-based assay to measure the activity of a kinase and the potency of inhibitors by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • 7-azaindole test compounds

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 7-azaindole test compounds in the Kinase Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the recombinant kinase to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol describes how to assess the ability of a 7-azaindole compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • 7-azaindole test compounds

  • Cell lysis buffer

  • Primary antibodies (total and phosphorylated forms of the downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 7-azaindole compounds for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the level of substrate phosphorylation.

    • Normalize the phosphorylated protein levels to the total protein levels of the substrate or a loading control (e.g., GAPDH).

    • Determine the concentration of the 7-azaindole compound that causes a 50% reduction in substrate phosphorylation (IC50).

Conclusion

The 7-azaindole scaffold is a highly versatile and potent core for the design of kinase inhibitors. As demonstrated by the compiled data, strategic substitution at various positions of the 7-azaindole ring allows for the fine-tuning of inhibitory activity and selectivity against a wide range of kinase targets. The provided experimental protocols offer a foundation for the continued exploration and comparison of novel 7-azaindole derivatives in the quest for more effective and safer kinase-targeted therapies.

References

A Comparative Analysis of Novel 7-Azaindole Derivatives Against Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the evolving landscape of 7-azaindole-based therapeutics, offering a comparative analysis of emerging derivatives against established, approved drugs. This guide provides a synthesis of preclinical and clinical data to inform future research and development.

The 7-azaindole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of several approved drugs and a multitude of investigational agents.[1][2] Its ability to mimic the purine core of ATP allows it to effectively interact with the hinge region of various protein kinases, making it a valuable pharmacophore in the development of targeted therapies, particularly in oncology.[3] This guide provides a comparative overview of the performance of new 7-azaindole derivatives against their approved counterparts, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of this promising class of molecules.

I. BRAF Inhibitors: Benchmarking Against Vemurafenib

Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, was a landmark approval for the treatment of metastatic melanoma.[4] However, the emergence of resistance has driven the development of new 7-azaindole-based BRAF inhibitors with potentially improved efficacy and resistance profiles.[5]

Data Presentation: In Vitro Efficacy of BRAF Inhibitors
CompoundTargetCell LineIC50 (µM)Reference
Vemurafenib (Approved) BRAF V600EA375~0.031[4]
RF-86A (New Derivative) BRAF V600EA375comparable to Vemurafenib[6]
RF-87A (New Derivative) BRAF V600EA375> RF-86A[6]
RF-94A (New Derivative) BRAF V600EA375> RF-86A[6]
RF-94B (New Derivative) BRAF V600EA375> RF-86A[6]
RF-96B (New Derivative) BRAF V600EA375> RF-86A[6]

Note: A direct head-to-head comparison of IC50 values under identical experimental conditions is ideal for accurate assessment. The data presented here is compiled from different studies and should be interpreted with caution.

Experimental Protocols

1. In Vitro BRAF V600E Kinase Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the BRAF V600E kinase.

  • Methodology: A common method is a radiometric assay using a 33P-ATP. The assay measures the transfer of the radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

    • Recombinant BRAF V600E enzyme is incubated with the test compound at varying concentrations.

    • A substrate peptide (e.g., a MEK1-derived peptide) and 33P-ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated 33P-ATP, often by capturing the substrate on a filter membrane.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. Cell Proliferation Assay (A375 Melanoma Cells):

  • Objective: To assess the effect of a compound on the proliferation of BRAF V600E mutant melanoma cells.

  • Methodology: The MTS assay is a colorimetric method for assessing cell viability.

    • A375 cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for 72 hours.

    • MTS reagent is added to each well and incubated for 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6]

Signaling Pathway and Experimental Workflow

BRAF_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Simplified BRAF/MEK/ERK signaling pathway in melanoma.

Experimental_Workflow_BRAF Start Compound Synthesis Synthesize Novel 7-Azaindole Derivatives Start->Compound Synthesis In Vitro Kinase Assay BRAF V600E Kinase Assay (IC50) Compound Synthesis->In Vitro Kinase Assay Cell Proliferation Assay A375 Cell Proliferation (IC50) In Vitro Kinase Assay->Cell Proliferation Assay In Vivo Xenograft Melanoma Xenograft Model Cell Proliferation Assay->In Vivo Xenograft Data Analysis Compare Efficacy with Vemurafenib In Vivo Xenograft->Data Analysis End Data Analysis->End

Caption: Experimental workflow for benchmarking new BRAF inhibitors.

II. CSF1R Inhibitors: A Look Beyond Pexidartinib

Pexidartinib is an approved inhibitor of the colony-stimulating factor 1 receptor (CSF1R) for the treatment of tenosynovial giant cell tumor.[7] The role of CSF1R in modulating the tumor microenvironment has spurred the development of new 7-azaindole-based inhibitors.

Data Presentation: Preclinical Efficacy of CSF1R Inhibitors
CompoundTarget(s)In Vitro AssayIC50 (nM)In Vivo ModelKey FindingsReference
Pexidartinib (Approved) CSF1R, c-Kit, FLT3Kinase AssayCSF1R: 20, c-Kit: 10, FLT3: 160Various cancer modelsReduces tumor-associated macrophages, inhibits tumor growth[8][9]
GENZ-882706 (New Derivative) CSF1RKinase Assay22Not specifiedPotent CSF1R inhibition[8]

Note: The provided data for GENZ-882706 is limited. Further studies are needed for a comprehensive comparison.

Experimental Protocols

1. In Vitro CSF1R Kinase Assay:

  • Objective: To determine the IC50 of a compound against CSF1R.

  • Methodology: Similar to the BRAF kinase assay, a common method involves measuring the phosphorylation of a substrate by the recombinant CSF1R enzyme in the presence of varying concentrations of the inhibitor. A variety of detection methods can be used, including radiometric, fluorescence-based, or luminescence-based assays.

2. Macrophage Differentiation and Polarization Assay:

  • Objective: To assess the effect of a CSF1R inhibitor on macrophage differentiation and polarization.

  • Methodology:

    • Human or mouse monocytes are cultured in the presence of M-CSF to induce differentiation into macrophages.

    • The differentiated macrophages are then treated with the CSF1R inhibitor at various concentrations.

    • To assess polarization, cells can be stimulated with cytokines such as IFN-γ and LPS (for M1 polarization) or IL-4 and IL-13 (for M2 polarization).

    • The expression of M1 and M2 markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) is analyzed by flow cytometry or qPCR.

3. In Vivo Tumor Xenograft Model:

  • Objective: To evaluate the in vivo anti-tumor efficacy of a CSF1R inhibitor.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with tumor cells that are known to have a high infiltration of macrophages.

    • Once tumors are established, mice are treated with the CSF1R inhibitor or a vehicle control.

    • Tumor growth is monitored over time by caliper measurements.

    • At the end of the study, tumors are excised and can be analyzed for changes in the tumor microenvironment, such as the number and phenotype of tumor-associated macrophages, by immunohistochemistry or flow cytometry.

Signaling Pathway and Logical Relationships

CSF1R_Signaling_Pathway CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Downstream Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) CSF1R->Downstream Signaling Macrophage Macrophage Proliferation, Survival, Differentiation Downstream Signaling->Macrophage Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits

Caption: Simplified CSF1/CSF1R signaling pathway.

III. Emerging 7-Azaindole Derivatives Targeting Other Kinases

The versatility of the 7-azaindole scaffold has led to its exploration as an inhibitor for a wide range of other kinases implicated in cancer and other diseases.

Data Presentation: Novel 7-Azaindole Derivatives
Compound ClassTargetIn Vitro Activity (IC50)In Vivo ModelKey FindingsReference
PI3K Inhibitors PI3KγB13: 0.5 nM, B14: 1.1 nMNot specifiedPotent and selective PI3Kγ inhibition[1]
FGFR4 Inhibitors FGFR4Compound 30: Potent inhibitionHuH-7 xenograftSignificant antitumor activity[10][11]
JAK Inhibitors JAK2Derivative 94: 260 nMLeukemia modelProlonged animal survival[12]
Multi-Targeted Kinase Inhibitors ABL, SRC, others6z: Potent inhibition of multiple kinasesNot specifiedAntiangiogenic and antitumoral effects[13][14]
Experimental Protocols

The experimental protocols for evaluating these novel derivatives generally follow the principles outlined for BRAF and CSF1R inhibitors, with modifications specific to the kinase target and the biological context. Key assays include:

  • In Vitro Kinase Assays: Using the recombinant target kinase and an appropriate substrate to determine IC50 values.

  • Cell-Based Assays: Utilizing cell lines with dysregulated signaling of the target kinase to assess effects on proliferation, apoptosis, and downstream signaling pathways (e.g., Western blotting for phosphorylated substrates).

  • In Vivo Models: Employing relevant xenograft or genetically engineered mouse models to evaluate anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.

Illustrative Signaling Pathway: PI3K/AKT

PI3K_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Cell Growth Cell Growth AKT->Cell Growth Survival Survival AKT->Survival 7-Azaindole PI3K Inhibitor 7-Azaindole PI3K Inhibitor 7-Azaindole PI3K Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway.

Conclusion

The 7-azaindole scaffold continues to be a highly productive starting point for the development of targeted therapies. While approved drugs like Vemurafenib and Pexidartinib have demonstrated the clinical utility of this chemical class, ongoing research is yielding a new generation of derivatives with the potential for improved potency, selectivity, and the ability to overcome resistance. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to critically evaluate and advance the development of these promising new therapeutic agents. Rigorous head-to-head comparative studies will be crucial in determining the true clinical potential of these emerging 7-azaindole derivatives.

References

Assessing the Selectivity of 7-Azaindole-Based Kinase Inhibitors: A Comparative Guide Focused on RAF Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for 4-fluoro-5-hydroxy-7-azaindole compounds is not extensively available in public literature, the 7-azaindole scaffold is a well-established and versatile core structure in the development of potent and selective kinase inhibitors.[1][2] This guide provides a comparative assessment of the selectivity of 7-azaindole-based compounds by focusing on their well-documented success as inhibitors of the RAF (Rapidly Accelerated Fibrosarcoma) kinases, key components of the MAPK/ERK signaling pathway.[3][4]

The RAS-RAF-MEK-ERK pathway is a critical regulator of cellular processes, and its overactivation, often due to mutations in BRAF, is a hallmark of many cancers, including melanoma.[3] This has led to the development of various RAF inhibitors. This guide will compare the selectivity profiles of representative RAF inhibitors, providing a framework for assessing kinase inhibitor selectivity.

Comparative Selectivity of RAF Kinase Inhibitors

The selectivity of a kinase inhibitor is crucial for its efficacy and safety. Off-target effects can lead to toxicity and undesirable side effects. The following tables summarize the biochemical potency and selectivity of several key RAF inhibitors against different RAF isoforms and other kinases.

Table 1: Biochemical Potency (IC50) of Selected RAF Inhibitors Against RAF Isoforms

CompoundTypeBRAF V600E (nM)Wild-Type BRAF (nM)c-RAF (nM)
Vemurafenib (PLX4032) Type I3110048
Dabrafenib (GSK2118436) Type I0.6125.0
Encorafenib (LGX818) Type I0.35-0.30
Naporafenib (LXH254) Type II-13.43.7
Tovorafenib (TAK-580) Type II-63394.2

Data compiled from publicly available sources.

Table 2: Kinase Selectivity Profile of Representative RAF Inhibitors

CompoundTarget Kinase(s)Key Off-Target Kinases Inhibited (<100 nM)
Vemurafenib BRAF V600EACK1, MAP4K5, SRMS
Dabrafenib BRAF V600E/K/D-
Encorafenib BRAF V600E, c-RAF-
Naporafenib BRAF, c-RAF-
Tovorafenib BRAF, c-RAF-

Selectivity is a critical factor. While some inhibitors are highly specific for the target kinase, others may have significant off-target activities that need to be considered during drug development.

Signaling Pathway and Experimental Workflow

Understanding the biological context and the methods used to assess selectivity is fundamental for interpreting the data.

RAS-RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the central role of RAF kinases in the MAPK/ERK signaling cascade. Inhibition of BRAF is designed to block this pathway in cancer cells with a BRAF mutation.

RAF_Pathway RAS-RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Experimental_Workflow Workflow for Kinase Inhibitor Selectivity Profiling Compound Test Compound (e.g., 4-fluoro-5-hydroxy-7-azaindole derivative) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Biochemical_Assay Initial Potency Cell_Based_Assay Cell-Based Assay (Target Engagement & Pathway Inhibition) Compound->Cell_Based_Assay Cellular Activity Selectivity_Panel Kinome Selectivity Panel (Screening against a broad range of kinases) Biochemical_Assay->Selectivity_Panel Determine IC50 Data_Analysis Data Analysis and Selectivity Profile Generation Selectivity_Panel->Data_Analysis Broad Profile Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Proliferation_Assay Proliferation_Assay->Data_Analysis Functional Effect

References

Safety Operating Guide

Proper Disposal Procedures for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the safe and compliant disposal of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol. As a fluorinated heterocyclic compound, it requires careful handling as hazardous waste. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Immediate Safety and Hazard Assessment

Based on data from related compounds, this compound should be handled as a hazardous substance. Pyridine and its derivatives are often flammable, toxic, and irritants.[1] Structurally similar chemicals are known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4]

All waste containing this compound, including pure substance, solutions, and contaminated materials, must be classified and handled as hazardous waste.[1]

Table 1: Inferred Hazards and Required Personal Protective Equipment (PPE)

Inferred Hazard CategoryPotential EffectsRequired PPE
Acute Toxicity (Oral) Harmful if swallowed.[2][4]Chemical-resistant gloves, lab coat. Do not eat or drink when handling.[2]
Skin Corrosion/Irritation Causes skin irritation.[2][4]Chemical-resistant gloves (e.g., Butyl rubber), lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[2][3][4]Safety glasses with side-shields or chemical splash goggles.[1]
Respiratory Irritation May cause respiratory irritation.[2][3][4]Handle only in a well-ventilated area or a certified chemical fume hood.[1]
Aquatic Toxicity May be harmful to aquatic life.[5]Prevent release to the environment.[5]
Step-by-Step Disposal Protocol

This protocol adheres to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound are considered hazardous waste. This includes stock chemical, reaction mixtures, contaminated labware (e.g., pipette tips, chromatography columns), and spill cleanup materials.[8]

  • Segregate: Do not mix this waste with other incompatible waste streams.[9] It is critical to store it separately from strong oxidizing agents and acids.[10][11]

Step 2: Waste Collection and Container Management

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[7][10] The container must be in good condition, free from cracks or deterioration.[7]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7][11] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound" (no abbreviations).[7]

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., Toxic, Irritant).[1]

    • The accumulation start date.

  • Handling: Keep the waste container closed at all times, except when adding waste.[7] Do not fill the container beyond 90% capacity to allow for expansion.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Containment: Store the container in a secondary containment bin to prevent spills from spreading.[7]

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[10]

Step 4: Arranging for Final Disposal

  • Contact Professionals: Disposal must be managed by your institution's EHS department or a licensed hazardous waste disposal company.[9]

  • Documentation: Complete a chemical collection request form as required by your institution.[11]

  • Incineration: The recommended disposal method for pyridine-based waste is high-temperature incineration, such as through a rotary kiln or liquid injection.[12]

Emergency Procedures: Spill and Exposure

Small Spill (Inside a Chemical Fume Hood):

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]

  • Carefully collect the absorbent material using non-sparking tools.

  • Place all contaminated materials into a designated hazardous waste container and label it appropriately.[11]

  • Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.

Large Spill (Outside a Fume Hood):

  • Evacuate the immediate area.[11]

  • Alert others and restrict access to the area.

  • Contact your institution's EHS or emergency response team immediately.[1]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[11]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes, using an emergency shower if necessary. Seek medical attention.[11]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal of Empty Containers

Containers that once held this compound must be decontaminated before disposal.

  • Triple-Rinse: Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., acetone or methanol).[7][8]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste.[7]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[8] The container may then be disposed of in the regular trash or recycled, according to your institution's policy.

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for proper disposal and emergency response.

G start Waste Generated (this compound) classify Classify as Hazardous Waste start->classify container Select Compatible, Labeled Container classify->container segregate Segregate from Incompatible Waste (Acids, Oxidizers) classify->segregate collect Collect Waste in Closed Container container->collect segregate->collect store Store in Secondary Containment in SAA collect->store request Request Pickup from EHS/Waste Vendor store->request end Professional Disposal (Incineration) request->end

Caption: Workflow for Hazardous Chemical Waste Disposal.

G spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (in fume hood) assess->small_spill Small large_spill Large Spill (outside hood) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Restrict Access large_spill->evacuate absorb Absorb with Inert Material ppe->absorb collect_waste Collect & Dispose of Materials as HazWaste absorb->collect_waste done Spill Managed collect_waste->done contact_ehs Contact EHS / Emergency Response evacuate->contact_ehs contact_ehs->done

Caption: Decision-making process for chemical spill response.

References

Comprehensive Safety and Handling Guide for 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious approach is mandated, drawing upon data from structurally similar compounds and general best practices for handling potentially hazardous research chemicals.

Hazard Assessment

While specific toxicity data for this compound is unavailable, a structurally related compound, Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • Causes serious eye irritation/damage (Serious eye damage/eye irritation - Category 2A/1)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2]

Based on these data, it is prudent to handle this compound as a hazardous substance with similar potential risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection - Gloves: Chemically resistant gloves such as butyl rubber or Viton™. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3] - Lab Coat: A fully-buttoned lab coat, preferably chemically resistant. - Apron/Coveralls: A chemically resistant apron or coveralls should be worn over the lab coat for procedures with a higher risk of splashing.[3]Prevents skin contact, which can cause irritation. Heavier-duty gloves are recommended for prolonged handling.[3]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[3][4] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[3]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[5]

  • Equipment: Ensure all necessary equipment, including balances, glassware, and spill containment materials, are clean, readily accessible, and within the designated area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[1]

Handling
  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[1][4]

  • Clothing: Immediately remove and launder any contaminated clothing separately from other items.[5][7]

Storage
  • Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[8]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area (Chemical Fume Hood) prep2 Assemble & Clean Equipment prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle Compound in Fume Hood handle1->handle2 handle3 Weigh and Prepare Solutions handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Segregate Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Skin Contact
  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5][7]

  • While rinsing, remove all contaminated clothing and jewelry.[7]

  • Seek immediate medical attention.[5]

Eye Contact
  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][10]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention.[5][9]

Inhalation
  • Move the affected individual to fresh air immediately.[5]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.[5]

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.[1]

  • Seek immediate medical attention.[5]

Spill Response
  • Minor Spill: If you are trained and have the appropriate spill kit, contain the spill with an absorbent material. Clean the area with a suitable solvent and dispose of all materials as hazardous waste.

  • Major Spill: Evacuate the area immediately and notify others.[9] Contact your institution's environmental health and safety department or emergency services.[9]

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Occurs skin1 Flush with Water (15 min) start->skin1 eye1 Flush with Water (15 min) start->eye1 inhale1 Move to Fresh Air start->inhale1 ingest1 Rinse Mouth with Water start->ingest1 skin2 Remove Contaminated Clothing skin1->skin2 end Seek Immediate Medical Attention skin2->end eye2 Remove Contact Lenses eye1->eye2 eye2->end inhale1->end ingest1->end

Caption: Emergency Response for Accidental Exposure.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.